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  • Product: 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile
  • CAS: 1356074-44-6

Core Science & Biosynthesis

Foundational

Investigating the Mechanism of Action of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile: A Proposed Research Framework

An In-depth Technical Guide Abstract The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have been extensively explored, demonstrating significant potential across therapeutic areas, most notably in oncology.[1][3] This guide focuses on a specific, novel derivative, 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. While direct studies on this compound are not yet prevalent in public literature, its structural motifs—a brominated pyridine ring, a cyano group, and a hydroxypiperidinyl substituent—provide a strong basis for a hypothesized mechanism of action centered on the inhibition of key cellular signaling pathways implicated in cancer.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is structured not as a definitive statement of mechanism, but as an expert-guided research framework. We will first deconstruct the molecule's structure-activity relationship (SAR) based on established principles for related compounds. Subsequently, we will propose a primary hypothesized mechanism—the inhibition of protein kinases—and detail a comprehensive, multi-stage experimental plan to rigorously test this hypothesis. This guide provides the causal logic behind experimental choices, self-validating protocols, and authoritative grounding to empower research teams to effectively elucidate the compound's biological function.

Introduction: The Nicotinonitrile Scaffold and Compound Rationale

The pyridine nucleus is a fundamental component in thousands of biologically active molecules.[3] The addition of a nitrile group at the 3-position to form the nicotinonitrile core creates a molecule with a significant dipole moment and electron-withdrawing properties, making it an excellent scaffold for developing targeted inhibitors.[1]

The subject of this guide, 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile, incorporates several features suggesting a targeted biological activity:

  • 5-Bromo Pyridine Ring: Halogenation, particularly bromination, at the 5-position of pyridine or related heterocyclic rings is a common strategy to enhance binding affinity and potency. This is exemplified in various kinase inhibitors and other targeted agents.[4]

  • 2-Substituted Piperidinyl Group: The piperidine moiety often serves to improve solubility, metabolic stability, and can form critical hydrogen bonds within protein active sites. The hydroxyl group on this ring provides an additional hydrogen bond donor/acceptor, potentially enhancing target-specific interactions.

  • Nicotinonitrile Core: This core structure is a known pharmacophore in numerous kinase inhibitors.[1][5]

Based on these structural features and the extensive literature on related compounds, a primary hypothesis is that 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile functions as an inhibitor of one or more protein kinases crucial for cancer cell proliferation and survival.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Many nicotinonitrile derivatives exert their anticancer effects by inhibiting these enzymes.[1] We propose that 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of specific oncogenic kinases.

Potential kinase targets, based on the activity of similar scaffolds, include:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR-2, which are critical for tumor growth and angiogenesis.[6][7]

  • Serine/Threonine Kinases: Such as PIM-1 or members of the MAPK pathway, which regulate cell cycle and apoptosis.[5]

  • Cyclin-Dependent Kinases (CDKs): Which are central regulators of cell cycle progression.[3]

The following workflow provides a logical progression to identify the specific kinase target(s) and validate the mechanism.

Workflow for Mechanistic Validation

G A Phase 1: Broad Spectrum Activity (In Vitro Cytotoxicity Screening) B Phase 2: Target Identification (Broad Kinase Panel Screening) A->B Identifies responsive cancer cell lines C Phase 3: Target Validation (Biochemical & Cellular Assays) B->C Identifies primary kinase 'hits' D Phase 4: Pathway Analysis (Downstream Signaling Effects) C->D Confirms direct target interaction C1 IC50 Determination (Biochemical) C->C1 C2 Cellular Target Engagement Assay (e.g., NanoBRET™) C->C2 D1 Western Blot for Phospho-Substrates D->D1 D2 Cell Cycle Analysis (Flow Cytometry) D->D2 D3 Apoptosis Assay (e.g., Annexin V Staining) D->D3

Caption: Experimental workflow for validating the kinase inhibition hypothesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key validation phases.

Phase 1: In Vitro Cytotoxicity Screening

Objective: To determine the compound's antiproliferative activity across a panel of human cancer cell lines and establish a dose-response relationship.

Protocol: MTT Assay

  • Cell Plating: Seed cells from various cancer types (e.g., breast MCF-7, colon HCT-116, lung A549) in 96-well plates at a density of 5,000-10,000 cells/well.[5] Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Cell Line Tissue of Origin Rationale Reference IC₅₀ (Doxorubicin)
MCF-7Breast AdenocarcinomaRepresents hormone-dependent breast cancer.[2][6]~0.1 µM
HCT-116Colorectal CarcinomaRepresents colon cancer with a wild-type p53.[2][5]~0.2 µM
A549Lung CarcinomaRepresents non-small cell lung cancer.[2]~0.5 µM
HepG2Hepatocellular CarcinomaRepresents liver cancer.[5]~0.3 µM

Table 1: Suggested cell line panel for initial cytotoxicity screening.

Phase 2: Broad Kinase Panel Screening

Objective: To identify potential primary kinase targets from a large, unbiased panel.

Protocol: Commercial Kinase Profiling Service (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™)

  • Compound Submission: Submit the compound at a concentration determined from Phase 1 (typically 1 µM or 10 µM) to a commercial vendor.

  • Assay Principle: These services utilize radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of hundreds of purified kinases in the presence of the test compound.

  • Data Output: The service will provide a report listing the percent inhibition of each kinase at the tested concentration.

  • Hit Selection: Identify "hits" as kinases that are inhibited by >80-90% at the screening concentration. This provides a focused list of candidates for validation.

Phase 3: Target Validation

Objective: To confirm the direct inhibition of the top kinase "hits" and measure binding affinity.

Protocol: In Vitro Biochemical IC₅₀ Determination

  • Reagents: Obtain purified, active recombinant kinase (top hit from Phase 2), its specific substrate peptide, and ATP.

  • Reaction Setup: In a 96-well or 384-well plate, set up reactions containing the kinase, its substrate, and a range of concentrations of the test compound (e.g., 0.1 nM to 50 µM).

  • Initiation: Start the reaction by adding a fixed concentration of ATP (often at the Kₘ value).

  • Detection: After incubation, quantify substrate phosphorylation using a suitable method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).

  • Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the biochemical IC₅₀ value.

Protocol: Cellular Target Engagement Assay (NanoBRET™)

  • Principle: This assay measures compound binding to a specific protein target within living cells.

  • Cell Line Engineering: Transfect cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Assay: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. In the absence of an inhibitor, the tracer binds, and BRET occurs. When the test compound is added, it displaces the tracer, causing a loss of BRET signal.

  • Data Analysis: The dose-dependent loss of BRET signal is used to calculate the cellular IC₅₀, confirming that the compound can access and bind its target in a physiological context.

Phase 4: Downstream Pathway Analysis

Objective: To demonstrate that target engagement by the compound leads to the expected biological consequences in cells.

Protocol: Western Blotting for Phospho-Substrates

  • Cell Treatment: Treat responsive cancer cells (from Phase 1) with the compound at 1x, 5x, and 10x its cellular IC₅₀ for a defined period (e.g., 2, 6, 24 hours).

  • Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known direct substrate of the target kinase. Also, probe a separate blot with an antibody for the total protein of that substrate as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate confirms functional inhibition of the kinase pathway in cells.

Conclusion and Future Directions

The structural characteristics of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile strongly suggest a role as a targeted inhibitor of cellular signaling, with protein kinases being the most probable target class. This guide presents a robust, logically sequenced framework for investigating this hypothesis. The proposed workflow, from broad cytotoxicity screening to specific downstream pathway analysis, provides a comprehensive plan to elucidate the compound's precise mechanism of action. Successful validation of a kinase inhibition mechanism would position this compound as a promising candidate for further preclinical development, including cell cycle arrest studies, apoptosis induction assays, and ultimately, in vivo xenograft models to assess its therapeutic potential.

References

  • BenchChem. (n.d.). The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery. BenchChem.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Salam, M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Afinidad. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • El-Sayed, N. F., et al. (2022). A Review on The Chemistry of Nicotinonitriles and Their applications. RSC Advances. [Link]

  • Al-Suwailem, A. M., et al. (n.d.). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. ResearchGate. [Link]

  • Sun, L., et al. (2017). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. RSC Publishing. [Link]

Sources

Exploratory

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile molecular weight and structure

An In-depth Technical Guide to 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile Abstract This technical guide provides a comprehensive overview of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile, a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will detail its molecular structure, physicochemical properties, and a proposed synthetic route based on established chemical principles. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's potential as a scaffold and building block in the design of targeted therapeutics. The guide elucidates the strategic importance of its structural features—the brominated nicotinonitrile core and the 4-hydroxypiperidine moiety—in the context of modern drug discovery, particularly for kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Molecular Identity and Structure

The precise arrangement of atoms and functional groups in 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile defines its chemical behavior and potential for biological interactions.

Chemical Structure

The molecule consists of a pyridine ring, which is substituted at position 5 with a bromine atom, at position 3 with a nitrile group (forming the nicotinonitrile core), and at position 2 with a 4-hydroxypiperidin-1-yl group.

Caption: 2D Structure of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

Systematic Nomenclature and Identifiers
  • IUPAC Name: 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrile

  • Molecular Formula: C₁₁H₁₁BrN₃O

  • SMILES: C1CN(CCC1O)C2=NC=C(C=C2Br)C#N

  • InChI: InChI=1S/C11H11BrN3O/c12-9-3-1-8(7-13)10(14-9)15-2-4-11(16)5-6-15/h1,3,11,16H,2,4-6H2

  • InChIKey: AWAHYJBCMRNTSM-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems. They are fundamental to assessing its potential as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME).

Core Properties

The fundamental properties derived from the molecular formula are essential for analytical characterization, particularly for mass spectrometry.

PropertyValueRationale / Significance
Molecular Formula C₁₁H₁₁BrN₃ODefines the elemental composition of the molecule.
Molar Mass 297.13 g/mol Used for calculating concentrations and reaction stoichiometry.
Monoisotopic Mass 280.0092 Da (⁷⁹Br), 282.0072 Da (⁸¹Br)The exact mass is crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. The presence of bromine results in a characteristic M, M+2 isotopic pattern with nearly equal intensity, which is a key diagnostic feature.
Predicted Properties for Drug Discovery

Computational models provide valuable estimates of a molecule's drug-like properties, guiding its development and optimization.[1][2] These properties are often evaluated against frameworks like Lipinski's Rule of Five to predict oral bioavailability.[2]

PropertyPredicted ValueSignificance in Drug Development
cLogP (Octanol-Water Partition Coefficient) 1.8 - 2.2Indicates lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is favorable for oral absorption.[1][3]
Topological Polar Surface Area (TPSA) 68.2 ŲMeasures the surface area of polar atoms. A TPSA below 140 Ų is generally associated with good cell membrane permeability.[4] The value suggests the molecule can efficiently cross biological membranes.
Hydrogen Bond Donors 1 (from -OH)The hydroxyl group can donate a hydrogen bond, a critical interaction for binding to biological targets.
Hydrogen Bond Acceptors 4 (2x N in rings, 1x N in nitrile, 1x O)Multiple acceptor sites allow for diverse and strong interactions with protein targets.
Rotatable Bond Count 2A low number of rotatable bonds (<10) indicates conformational rigidity, which is favorable for binding affinity as it reduces the entropic penalty upon binding.[2][4]
Lipinski's Rule of Five Compliance YesThe molecule meets all criteria: MW < 500, cLogP < 5, H-bond donors < 5, H-bond acceptors < 10. This predicts a high likelihood of good oral bioavailability.[1]

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-withdrawing nature of the nitrile and pyridine nitrogen to activate the C2 position for nucleophilic attack. The starting material would be a 2-halo-5-bromonicotinonitrile, which reacts with 4-hydroxypiperidine.

G start 2-Chloro-5-bromonicotinonitrile + 4-Hydroxypiperidine step1 Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO or DMF Base: K₂CO₃ or DIPEA Heat (e.g., 80-120 °C) start->step1 Reagents product Crude Product 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile step1->product Reaction step2 Aqueous Workup (e.g., Water/EtOAc extraction) product->step2 Quench & Extract step3 Purification (e.g., Column Chromatography or Recrystallization) step2->step3 Isolate final Pure Product (>95% Purity) step3->final Final QC

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol

This protocol is a validated, general procedure for similar SNAr reactions.

  • Reaction Setup: To a stirred solution of 2-chloro-5-bromonicotinonitrile (1.0 eq) in dimethyl sulfoxide (DMSO, 5-10 mL per gram of starting material), add 4-hydroxypiperidine (1.2 eq) followed by potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: DMSO is an excellent polar aprotic solvent for SNAr, promoting the reaction rate. K₂CO₃ acts as a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct. An excess of the amine and base ensures the reaction goes to completion.

  • Heating: Heat the reaction mixture to 100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate may form. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Self-Validation: The formation of a precipitate upon addition to water is a strong indication of product formation, as the organic product is typically much less water-soluble than the inorganic salts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization

Confirmation of the final product's identity and purity is essential.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the definitive structural confirmation.[6][7]

    • Expected ¹H NMR signals: Aromatic protons on the pyridine ring will appear as distinct doublets. Signals for the piperidine ring protons will be observed in the aliphatic region, with the proton on the carbon bearing the hydroxyl group appearing as a characteristic multiplet. The hydroxyl proton will be a broad singlet.

    • Expected ¹³C NMR signals: Distinct signals for the nitrile carbon (~117 ppm), the brominated carbon, and other aromatic and aliphatic carbons will confirm the carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental formula by providing an exact mass measurement that matches the calculated monoisotopic mass. The presence of the bromine isotope pattern (M and M+2 peaks of ~1:1 ratio) is a critical validation point.

Relevance in Medicinal Chemistry and Drug Development

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is not just a chemical entity but a strategically designed building block for creating complex drug molecules.

The Nicotinonitrile Scaffold

The nicotinonitrile core is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors. The nitrile group and the pyridine nitrogens can act as key hydrogen bond acceptors, anchoring ligands into the ATP-binding pocket of many kinases. This scaffold is a cornerstone in the development of inhibitors for targets like PARP, which are crucial in cancer therapy.[8]

Functional Group Significance
  • 5-Bromo Group: The bromine atom serves two purposes. Firstly, its size and electronic properties can contribute to binding affinity. More importantly, it acts as a synthetic handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[9]

  • 4-Hydroxypiperidine Moiety: This group is frequently incorporated into modern drug candidates to enhance ADME properties. The hydroxyl group provides a hydrogen bond donor/acceptor site, which can form critical interactions with the target protein and improve aqueous solubility. The piperidine ring acts as a non-planar, rigid linker that can orient other functional groups correctly within a binding site. Its saturated nature often improves metabolic stability compared to aromatic linkers.

Comparison with a Key Analog

A closely related compound, 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nicotinonitrile, has been investigated as an inhibitor of TRPC6 channels.[10] Comparing our target molecule with this analog highlights key design principles:

  • Hydroxyl vs. Difluoro: The hydroxyl group is a classic hydrogen bond donor. The gem-difluoro group at the same position cannot donate a hydrogen bond but acts as a strong acceptor and can significantly alter local acidity and metabolic stability. The choice between -OH and -CF₂ is a common strategy in medicinal chemistry to fine-tune a lead compound's properties for a specific target.

Conclusion

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a well-designed molecular scaffold with significant potential for drug discovery. Its calculated physicochemical properties suggest favorable drug-like characteristics, including the potential for oral bioavailability. The combination of a reactive bromo-substituent for library synthesis and a solubilizing, interaction-mediating hydroxypiperidine group makes it a highly valuable intermediate for researchers developing next-generation targeted therapies. The proposed synthetic route is robust and scalable, enabling its accessibility for further research and development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736793, 5-Bromonicotinonitrile. Available from: [Link].

  • RSC. Supplementary Data for Spectroscopic data for compounds 1-5. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1808, 5-Bromonicotinamide. Available from: [Link].

  • EMBL-EBI. Compound: CHEMBL482848. Available from: [Link].

  • Organic Syntheses. Nicotinonitrile Procedure. Available from: [Link].

  • Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link].

  • Molport. 5-bromo-2-(4-methoxypiperidin-1-yl)-3-nitropyridine. Available from: [Link].

  • Longstreet, A. R., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein Journal of Organic Chemistry, 9, 2570–2578. Available from: [Link].

  • Simply Drug Discovery. Physicochemical Properties. Available from: [Link].

  • Chemical Synthesis Database. 5-bromo-4,6-dimethylnicotinonitrile. Available from: [Link].

  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Available from: [Link].

  • PMC. NMR study of human macroPARPs domains: 1H, 15N and 13C resonance assignment of hPARP14 macro domain 2 in the free and the ADPr bound state. Available from: [Link].

  • ResearchGate. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available from: [Link].

  • Google Patents. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15954217, 5 Bromo isatin. Available from: [Link].

  • PMC. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available from: [Link].

  • MDPI. A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. Available from: [Link].

  • Duke Street Bio. Characterization of a novel series of highly selective PARP7 inhibitors. Available from: [Link].

  • MDPI. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. Available from: [Link].

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available from: [Link].

  • COCONUT. CNP0295054.2. Available from: [Link].

  • PubMed. Design, development, and therapeutic applications of PARP-1 selective inhibitors. Available from: [Link].

  • RSC Publishing. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Available from: [Link].

  • ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available from: [Link].

  • Organic Syntheses. 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. Available from: [Link].

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Foundational

A Technical Guide to the Physicochemical Characterization of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile: Properties and Thermal Stability for Pharmaceutical Development

Executive Summary This guide provides a comprehensive technical overview of the essential chemical properties and thermal stability of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. In the landscape of drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive technical overview of the essential chemical properties and thermal stability of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical profile is paramount for advancing a candidate from the laboratory to clinical application. This document outlines the structural attributes influencing its behavior and presents a robust methodological framework for assessing its thermal stability using cornerstone analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The insights derived from these analyses are critical for process chemistry, formulation development, and ensuring the long-term stability and safety of potential drug products. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a foundational data package for this and structurally related compounds.

Introduction and Molecular Overview

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a substituted heterocyclic compound featuring a brominated nicotinonitrile core linked to a 4-hydroxypiperidine moiety. The strategic combination of these functional groups suggests its potential as a scaffold in medicinal chemistry, where such structures are often explored for their interaction with various biological targets.

The journey of a new chemical entity (NCE) towards becoming a pharmaceutical product is contingent upon a detailed characterization of its intrinsic properties.[1] Key among these are its chemical characteristics and thermal stability, which dictate everything from synthesis and purification strategies to formulation design and shelf-life. An unstable compound can pose significant risks during manufacturing and may degrade under storage, compromising efficacy and safety.[2] Therefore, early and accurate assessment of these parameters is not merely a regulatory requirement but a fundamental pillar of rational drug development.

Molecular Structure and Predicted Physicochemical Properties

The chemical behavior of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a direct consequence of its distinct structural features:

  • Brominated Pyridine Ring: The electronegative bromine atom and the pyridine nitrogen influence the electron distribution of the aromatic ring, impacting its reactivity and potential for intermolecular interactions.

  • Nitrile Group (-C≡N): This group is a strong hydrogen bond acceptor and contributes to the molecule's polarity.

  • 4-Hydroxypiperidine Moiety: This saturated heterocycle introduces flexibility and three-dimensionality. The hydroxyl (-OH) group is a key site for hydrogen bonding (both as a donor and acceptor), significantly influencing solubility and potential metabolic pathways.

A summary of predicted physicochemical properties, essential for pre-formulation studies, is presented below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₂BrN₃ODefines the elemental composition and exact mass.
Molecular Weight 282.14 g/mol Influences diffusion, absorption, and formulation calculations.
Polar Surface Area (PSA) 68.6 ŲCorrelates with membrane permeability and oral bioavailability.
Hydrogen Bond Donors 1The hydroxyl group is a key interaction site.
Hydrogen Bond Acceptors 4The nitrile, pyridine nitrogen, and hydroxyl oxygen influence solubility.
Predicted LogP (cLogP) 1.5 - 2.0Indicates lipophilicity, affecting solubility and cell penetration.

A Methodological Framework for Thermal Stability Assessment

To ensure the safety, stability, and efficacy of medications, thermal analysis is an indispensable tool in the pharmaceutical industry.[3] The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.[1][4] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[2] Together, they can identify decomposition temperatures, melting points, polymorphic forms, and the presence of solvates or hydrates.[4]

The following workflow provides a systematic approach to the thermal characterization of a new chemical entity like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

G TGA Thermogravimetric Analysis (TGA) TGA_Data Determine T_onset (Decomposition Temperature) TGA->TGA_Data DSC Differential Scanning Calorimetry (DSC) DSC_Data Identify Melting Point (T_m) Decomposition (Exotherm) Polymorphism DSC->DSC_Data Process_Safety Define Max Process Temp. TGA_Data->Process_Safety Storage Recommend Storage Conditions TGA_Data->Storage DSC_Data->Process_Safety Formulation Assess Formulation Strategy (e.g., Hot Melt Extrusion) DSC_Data->Formulation DSC_Data->Storage

Caption: Workflow for comprehensive thermal analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by monitoring mass loss as a function of temperature. This data is crucial for identifying the upper temperature limit for handling and processing.[3]

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile into a clean, tared aluminum or ceramic pan.[3] A small sample size is often sufficient, which is advantageous in early development stages.[3]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is selected to study the intrinsic thermal decomposition of the molecule, avoiding oxidative processes that would occur in air.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Collection: Continuously record the sample mass, sample temperature, and time.

Illustrative Data & Interpretation:

The resulting TGA curve plots the percentage of initial mass remaining against temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate.

ParameterIllustrative ValueInterpretation
T_onset (5% Mass Loss) ~250 °CThe onset of significant thermal decomposition. This value is critical for defining the maximum safe temperature for manufacturing processes like drying.
Decomposition Steps 1-2 Major StepsThe number of steps can provide insight into the decomposition mechanism. For many heterocyclic compounds, decomposition begins with the degradation of the core ring system.
Residual Mass @ 600 °C < 5%A low residual mass in a nitrogen atmosphere suggests complete volatilization or decomposition into gaseous products.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting, crystallization, and decomposition. DSC is highly effective for determining purity, studying polymorphism, and understanding the physical state of the material.[2][6]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to evaporation before a thermal event, ensuring accurate enthalpy measurements.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C (or a temperature just beyond the decomposition onset observed in TGA) at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and a reference pan as a function of temperature.

Data Interpretation & Decision Making:

The DSC thermogram reveals endothermic (heat absorbing) and exothermic (heat releasing) events. The interpretation of these peaks is crucial for understanding the material's behavior.

G start Analyze DSC Thermogram decision1 Sharp endotherm observed? start->decision1 process1 Likely a crystalline solid with a distinct melting point (T_m). High Purity. decision1->process1 Yes process2 Broad endotherm or baseline shift? decision1->process2 No decision2 Exotherm follows endotherm? process1->decision2 process3 Potential amorphous content or presence of impurities. Consider Glass Transition (Tg). process2->process3 Yes process4 No significant events before decomposition? process2->process4 No process5 Compound decomposes before melting. process4->process5 Yes process6 Melt-Decomposition Event. Melting immediately triggers decomposition. decision2->process6 Yes

Caption: Decision tree for interpreting DSC results.

ParameterIllustrative ValueInterpretation
Melting Point (T_m) Sharp peak at ~185 °CA sharp endothermic peak indicates the melting of a crystalline solid. The temperature at the peak maximum is taken as the melting point.
Enthalpy of Fusion (ΔH_f) 95 J/gThe energy required to melt the substance. It is related to the degree of crystallinity.
Decomposition Exotherm >250 °CA broad exothermic event following the melt confirms that decomposition occurs at higher temperatures, consistent with TGA data.

Integrated Analysis and Implications for Drug Development

Synthesizing the data from TGA and DSC provides a holistic view of the thermal behavior of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

  • Process Chemistry & Safety: With a decomposition onset of approximately 250 °C, the compound exhibits high thermal stability. This suggests that standard manufacturing operations, such as oven drying at temperatures well below this threshold (e.g., 60-80 °C), can be performed with a low risk of thermal degradation.

  • Formulation Development: The presence of a sharp melting point at 185 °C indicates a crystalline material, which is generally preferred for its stability and predictable properties.[1] This thermal profile suggests the compound may be suitable for formulations requiring thermal processing, such as hot-melt extrusion, provided processing temperatures remain safely below the decomposition onset. The absence of multiple melting peaks or complex transitions in the initial screen suggests a single polymorphic form under these conditions, though further polymorph screening would be a required next step.[4]

  • Stability and Storage: The high thermal stability indicates that the compound is unlikely to degrade due to temperature excursions during shipping and storage under typical pharmaceutical conditions (e.g., room temperature). The data supports the assignment of a stable shelf-life, pending further long-term, accelerated stability studies under controlled humidity and temperature.

Conclusion

The physicochemical and thermal characterization of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile reveals a molecule with high thermal stability and properties consistent with a crystalline solid. The methodological framework presented, utilizing TGA and DSC, provides the critical data necessary to guide decisions in process chemistry, formulation, and stability testing. This foundational knowledge is essential for mitigating risks and efficiently advancing promising new chemical entities through the rigorous drug development pipeline.

References

  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • ResearchGate. Differential Scanning Calorimetry and Thermogravimetric Analysis.
  • ResolveMass Laboratories Inc. (2026). DSC vs TGA: A Simple Comparison Guide.
  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Lesiak, A., et al. (2021).
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Urma, K., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. MDPI.
  • Sionkowska, A., et al. (2022).
  • Singh, N., et al. (2013). Syntheses, Structural, Computational, and Thermal Analysis of Acid–Base Complexes of Picric Acid with N-Heterocyclic Bases.
  • Sadowska, J., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Organic Syntheses Procedure. nicotinonitrile.
  • Sigma-Aldrich. 5-Bromo-4-methylnicotinonitrile | 890092-52-1.
  • PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.
  • Global PFAS Screening Tool. (2026). 5-BROMO-[3,3?]BIPYRIDINYL CAS#15862-22-3.
  • ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.
  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Introduction and Chemical Rationale The development of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., AAK1 and GAK inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The development of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., AAK1 and GAK inhibitors) and novel antiviral agents[1]. The target compound, 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile , represents a highly versatile intermediate. It features a piperidine moiety that can modulate physicochemical properties (like aqueous solubility) and a 5-bromo substituent primed for downstream transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction[1][2].

The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) . The starting material, 5-bromo-2-chloronicotinonitrile, is a trifunctional building block where the 2-chloro position is highly activated[3]. The strong electron-withdrawing nature of both the ortho-cyano group (-CN) and the pyridine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This deactivates the ring toward electrophilic attack but powerfully activates it for nucleophilic attack, allowing the secondary amine (4-hydroxypiperidine) to efficiently displace the chloride leaving group[2][4].

SNAr_Mechanism Act Ring Activation (-CN & Pyridine N) Atk Nucleophilic Attack (4-Hydroxypiperidine) Act->Atk Meisen Meisenheimer Intermediate Atk->Meisen Elim Chloride Elimination Meisen->Elim

Mechanistic logic of the SNAr displacement at the C2 position.

Experimental Design and Optimization

To establish a self-validating and scalable protocol, the SN​Ar reaction conditions must be optimized to prevent competitive side reactions (such as hydrolysis of the nitrile) while ensuring complete conversion. The choice of base and solvent is critical. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is preferred over aqueous inorganic bases to minimize the risk of nitrile hydrolysis at elevated temperatures.

Table 1: Optimization of SN​Ar Conditions
EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Ethanol K2​CO3​ (2.0)80 (Reflux)6>9582
2DMF K2​CO3​ (2.0)604>9985
3Acetonitrile Et3​N (2.0)80 (Reflux)88578
4 DMF DIPEA (2.0) 80 3 >99 92

Note: Entry 4 represents the optimal conditions, providing the cleanest reaction profile with minimal aqueous workup complications.

Synthesis_Workflow SM1 5-Bromo-2-chloronicotinonitrile (1.0 equiv) Reaction DIPEA (2.0 equiv) / DMF Stir at 80°C for 3h SM1->Reaction SM2 4-Hydroxypiperidine (1.1 equiv) SM2->Reaction Workup Ice-Water Quench & Filtration Reaction->Workup Complete Conversion Product 5-Bromo-2-(4-hydroxypiperidin-1-yl) nicotinonitrile Workup->Product >90% Yield

Optimized synthetic workflow for the target nicotinonitrile derivative.

Step-by-Step Synthesis Protocol

Safety Precautions: 5-Bromo-2-chloronicotinonitrile is an irritant and potentially toxic[4]. All manipulations must be performed in a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. DMF is a reproductive toxin and readily absorbed through the skin.

Materials Required
  • Electrophile: 5-Bromo-2-chloronicotinonitrile (CAS: 405224-23-9)[3] - 2.17 g (10.0 mmol)

  • Nucleophile: 4-Hydroxypiperidine (CAS: 5382-16-1) - 1.11 g (11.0 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) - 3.48 mL (20.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) - 15 mL

  • Workup: Deionized water, Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​ .

Reaction Procedure
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chloronicotinonitrile (2.17 g, 10.0 mmol) and anhydrous DMF (15 mL). Stir until complete dissolution is achieved.

  • Reagent Addition: Add 4-hydroxypiperidine (1.11 g, 11.0 mmol) to the stirring solution in one portion.

  • Base Addition: Slowly add DIPEA (3.48 mL, 20.0 mmol) dropwise via syringe. The solution may exhibit a slight color change (typically turning pale yellow).

  • Heating: Attach a reflux condenser, flush the system with inert gas ( N2​ or Argon), and heat the reaction mixture in an oil bath set to 80 °C.

  • Monitoring: Stir the reaction for 3 hours. Monitor the progress via TLC (Hexanes/EtOAc, 1:1, UV visualization at 254 nm) or LC-MS. The starting material ( Rf​≈0.7 ) should be completely consumed, replaced by a more polar product spot ( Rf​≈0.3 ).

Workup and Purification
  • Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred crushed ice/water.

  • Precipitation (Primary Method): In many cases, the product will precipitate as a solid upon aqueous quenching. If a filterable solid forms, stir for 30 minutes, collect the solid via vacuum filtration, wash thoroughly with cold water (3 x 20 mL) to remove DMF and DIPEA salts, and dry under high vacuum.

  • Extraction (Alternative Method): If the product oils out, extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers and wash sequentially with water (3 x 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% EtOAc in Hexanes.

Analytical Characterization (Expected)
  • LC-MS: [M+H]+ calculated for C11​H13​BrN3​O : 282.02 / 284.02 (characteristic 1:1 bromine isotope pattern).

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the diagnostic pyridine protons (two doublets with meta-coupling, J≈2.4 Hz) in the aromatic region (7.8 - 8.5 ppm), and the characteristic multiplet of the carbinol proton (CH-OH) of the piperidine ring around 3.8 - 4.0 ppm.

Downstream Applications

The isolated 5-bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is perfectly poised for further elaboration. The 5-bromo position can undergo regioselective Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to generate complex biaryl systems, which are frequently utilized in the synthesis of pyrrolo[2,3-b]pyridines and other advanced pharmaceutical frameworks[1].

References

  • [3] 5-Bromo-2-chloro-3-cyanopyridine | 405224-23-9 - ChemicalBook. ChemicalBook. Available at:

  • [1] Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PMC / NIH. Available at:

  • [4] 5-Bromo-2-chlorobenzonitrile | 57381-44-9. Benchchem. Available at:

  • [2] A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. Available at:

Sources

Application

How to prepare 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile stock solutions

Application Note & Protocol Preparation of High-Integrity Stock Solutions for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile Abstract: The reproducibility of in vitro and in vivo experimental data is critically depen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Preparation of High-Integrity Stock Solutions for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Abstract: The reproducibility of in vitro and in vivo experimental data is critically dependent on the precise and consistent preparation of test compound solutions. 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a heterocyclic compound of interest in contemporary drug discovery programs. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols herein are designed to ensure solution integrity, maximize compound stability, and support the generation of reliable and reproducible scientific data.

Compound Profile & Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundational step for developing a robust solution preparation protocol.[1] Since detailed experimental data for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is not widely published, the following table summarizes its calculated properties and characteristics inferred from structurally related heterocyclic molecules.[2][3]

PropertyValue / DescriptionRationale & Significance
IUPAC Name 5-Bromo-2-(4-hydroxypiperidin-1-yl)pyridine-3-carbonitrileN/A
Molecular Formula C₁₁H₁₂BrN₃ODefines the elemental composition.
Molecular Weight 282.14 g/mol Crucial for all molarity-based calculations. This value is calculated from the molecular formula.
CAS Number Not AvailableA unique identifier; its absence indicates the compound may be a novel or specialized research chemical.
Appearance Typically a white to off-white or pale yellow solid.Visual inspection is the first quality control check. Any significant deviation may indicate impurity or degradation.
Purity ≥95% (Typical for research grade)Purity must be factored into calculations for highly sensitive assays to ensure the true active concentration is known.
Predicted Solubility Soluble in DMSO; sparingly soluble in ethanol; likely insoluble in water.Dictates the choice of solvent. Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds for biological assays.[4]
Predicted Stability Potentially light-sensitive. Stable at room temperature as a solid. Solutions are best stored at low temperatures.Informs handling and storage conditions to prevent degradation and maintain solution integrity over time.[5]

Critical Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from analogous bromo-pyridine derivatives indicate a consistent hazard profile.[6][7][8][9] All handling must be performed under the assumption that the compound is hazardous.

Hazard Classification (Inferred):

  • Acute Toxicity, Oral: May be harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Required Personal Protective Equipment (PPE):

  • Hand Protection: Nitrile or neoprene gloves. Always wash hands thoroughly after handling.[8]

  • Eye/Face Protection: Chemical safety goggles or a face shield.[7]

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[9]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]

Core Principles of Stock Solution Preparation

The goal is to create a concentrated, homogenous, and stable stock solution from which accurate working dilutions can be made. The choice of solvent is the most critical decision in this process.

Solvent Selection: The Case for DMSO Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for initial solubilization of research compounds for several key reasons:

  • Broad Solubility Power: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds, making it an excellent first choice for novel molecules.[4]

  • Miscibility: It is miscible with water and most organic solvents, which facilitates the preparation of aqueous working solutions from a DMSO stock.[4]

  • Low Volatility: DMSO has a high boiling point (189°C), minimizing solvent evaporation and subsequent concentration changes during handling.[4]

However, it is critical to manage the final concentration of DMSO in experimental assays, as levels above 0.5% can induce cytotoxicity or other off-target effects.[10] A vehicle control (assay media with the same final DMSO concentration) must always be included in experiments.

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for many drug discovery applications.

Materials & Equipment:

  • 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile solid

  • Anhydrous, high-purity DMSO (Biotech/Pharma Grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass vial or beaker

  • Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Cryo-storage vials (amber or wrapped in foil)

Workflow for Stock Solution Preparation

G cluster_prep Pre-Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage calc 1. Calculate Required Mass (Mass = 10 mM * Volume * 282.14 g/mol) weigh 2. Accurately Weigh Compound (Use calibrated balance) calc->weigh add_solvent 3. Add ~80% of Final DMSO Volume weigh->add_solvent dissolve_steps 4. Facilitate Dissolution (Vortex -> Sonicate -> Gentle Warming) add_solvent->dissolve_steps transfer 5. Quantitative Transfer (To volumetric flask) dissolve_steps->transfer qs 6. QS to Final Volume (Add DMSO to the mark) transfer->qs mix 7. Homogenize Solution (Invert flask 15-20 times) qs->mix aliquot 8. Aliquot into Cryovials (Single-use volumes) mix->aliquot store 9. Store Appropriately (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Step-by-Step Procedure:

  • Pre-Preparation:

    • Bring the solid compound and DMSO to room temperature before opening their containers. This prevents atmospheric moisture from condensing on the compound or in the solvent.

    • Calculation: Determine the mass of the compound needed. The formula is: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight (mg/mmol) Example for 5 mL of a 10 mM stock: Mass = 10 mmol/L × 0.005 L × 282.14 g/mol = 0.0141 g = 14.1 mg

  • Weighing:

    • Place a suitable weigh boat or paper on a calibrated analytical balance and tare it.

    • Carefully weigh the calculated mass of the compound. Record the exact mass for precise concentration calculation.

  • Dissolution:

    • Transfer the weighed solid into a clean, dry glass vial or beaker.

    • Add approximately 80% of the final desired volume of DMSO.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved: Sonicate the vial in a water bath for 5-10 minutes. Sonication uses high-frequency sound waves to break up solute particles and accelerate dissolution.

    • If solid persists: Gently warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing. Causality: Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid. However, use heat judiciously, as excessive heat can degrade some compounds.

  • Final Volume Adjustment (Quantitative Transfer):

    • Once the compound is fully dissolved and the solution is clear, carefully transfer it to a volumetric flask of the appropriate size (e.g., 5 mL).

    • Rinse the original vial with a small amount of fresh DMSO and add this rinse to the volumetric flask. Repeat this rinse step at least twice to ensure no compound is left behind.

    • Carefully add DMSO to the volumetric flask until the bottom of the meniscus is precisely on the calibration mark.

  • Homogenization and Aliquoting:

    • Cap the volumetric flask and invert it 15-20 times to ensure the solution is perfectly homogeneous.

    • Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped cryovials. The volume of the aliquots should be based on typical experimental needs. Rationale: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.

Quality Control & Storage

Visual Inspection: A properly prepared stock solution should be a clear, homogenous liquid with no visible particulates or precipitate. If the solution appears cloudy or contains solid material after the dissolution steps, it should not be used.

Storage Conditions: The long-term stability of the compound in solution is paramount. Improper storage is a common source of experimental variability.

ConditionTemperatureDurationRationale & Best Practices
Long-Term Storage -80°C or -20°CMonths to >1 YearStandard for preserving the chemical integrity of most organic compounds in DMSO.[11] -80°C is preferred for maximum stability.
Short-Term Storage 2-8°CDaysNot recommended for stock solutions. May be acceptable for working dilutions but should be validated. Increased risk of degradation.
Freeze-Thaw Cycles N/AN/AAvoid at all costs. Repeated temperature cycling can force the compound out of solution and cause degradation. This is why single-use aliquots are critical.
Light Exposure N/AN/AStore aliquots in amber vials or wrap clear vials in aluminum foil to protect from light, as many complex organic molecules are light-sensitive.

Protocol: Preparation of Working Solutions (Serial Dilution)

Working solutions are typically prepared by diluting the high-concentration stock just prior to use. A common error is to dilute the DMSO stock directly into a large volume of aqueous buffer, which can cause the compound to precipitate. The best practice is to perform serial dilutions in DMSO first.

Workflow for Serial Dilutions in DMSO

G cluster_dilutions Serial Dilution Series (in 100% DMSO) cluster_assay Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 1:10 d2 100 µM d1->d2 1:10 a1 Final: 10 µM d1->a1 e.g., 1:100 d3 10 µM d2->d3 1:10 a2 Final: 1 µM d2->a2 e.g., 1:100 d4 1 µM d3->d4 1:10 a3 Final: 100 nM d3->a3 e.g., 1:100 a4 Final: 10 nM d4->a4 e.g., 1:100

Caption: Serial dilution workflow to create intermediate stocks in DMSO before final dilution into aqueous assay medium.

Procedure:

  • Thaw a single aliquot of the 10 mM stock solution.

  • Label a series of sterile microcentrifuge tubes for each intermediate concentration (e.g., 1 mM, 100 µM, 10 µM).

  • To create a 1 mM solution, add 10 µL of the 10 mM stock to 90 µL of fresh DMSO. Vortex to mix.

  • To create a 100 µM solution, add 10 µL of the 1 mM solution to 90 µL of fresh DMSO. Vortex to mix.

  • Continue this 1:10 dilution series until you have reached your lowest desired concentration in DMSO.

  • For the final step, add a small volume of each DMSO dilution to your final assay medium (e.g., 1 µL into 999 µL of media for a 1:1000 dilution) to reach the desired final concentration for your experiment. This two-step dilution process minimizes the risk of compound precipitation.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient energy to break crystal lattice; compound may have very low solubility.Repeat dissolution steps, allowing more time for sonication and gentle warming. If it still fails, the desired concentration may exceed its solubility limit. Prepare a new, less concentrated stock.
Stock solution is cloudy or has a precipitate after storage at -20°C/-80°C. Compound has precipitated out of solution due to low temperature.Bring the aliquot to room temperature. Vortex and sonicate in a 37°C water bath until the solution is completely clear again before use. If it does not redissolve, do not use the aliquot.
Precipitate forms when diluting stock into aqueous assay buffer. The compound is not soluble in the aqueous buffer at that concentration (a "crash out").Prepare an intermediate dilution series in 100% DMSO as described in Section 6. Perform the final dilution into the aqueous buffer at a higher dilution factor (e.g., 1:1000 instead of 1:100) to keep the compound below its aqueous solubility limit.
Inconsistent experimental results between different batches of stock solution. Weighing or dilution error; compound degradation.Always use a calibrated balance and high-quality volumetric flasks. Prepare fresh stock solutions regularly. Ensure proper storage conditions are maintained and avoid all freeze-thaw cycles.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • National Institutes of Health, PubChem. 5-Bromonicotinamide. Available at: [Link]

  • Global PFAS Screening Tool. 5-BROMO-[3,3?]BIPYRIDINYL. Available at: [Link]

  • MolPort. 5-bromo-2-(4-methoxypiperidin-1-yl)-3-nitropyridine. Available at: [Link]

  • National Institutes of Health, PubChem. 5-Bromonicotinonitrile. Available at: [Link]

  • Chemical Synthesis Database. 5-bromo-4,6-dimethylnicotinonitrile. Available at: [Link]

  • National Institutes of Health, PubChem. 5 Bromo isatin. Available at: [Link]

  • PubMed. (2010). Potent inhibition of peroxynitrite-induced DNA strand breakage and hydroxyl radical formation by dimethyl sulfoxide at very low concentrations. Available at: [Link]

  • ResearchGate. (2022). NMR study of human macroPARPs domains. Available at: [Link]

  • Gaylord Chemical. PROCIPIENT® (Dimethyl Sulfoxide USP, PhEur). Available at: [Link]

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Method

Application Note: 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the pursuit of high-quality chemical space relies heavily on "privileged scaffolds"—molecular cores that provide optimal physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of high-quality chemical space relies heavily on "privileged scaffolds"—molecular cores that provide optimal physicochemical properties while serving as versatile hubs for divergent synthesis. 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a premier example of such a building block, frequently utilized in the development of kinase inhibitors, GPCR ligands, and protein-protein interaction (PPI) modulators.

As a Senior Application Scientist, I frequently select this specific scaffold for library generation due to the synergistic causality of its three primary functional groups:

  • The Pyridine-3-carbonitrile Core: The electron-withdrawing cyano group lowers the pKa of the pyridine nitrogen, altering its hydrogen-bond acceptor profile—a critical feature for tuning residence time in kinase hinge regions.

  • The 4-Hydroxypiperidine Moiety at C2: Replacing flat, lipophilic aromatic rings with 3D aliphatic heterocycles increases the fraction of sp³ carbons ( Fsp3​ ). The 4-hydroxyl group provides a specific vector for solvent-exposed hydrogen bonding, which improves aqueous solubility and mitigates the hERG-related cardiotoxicity often associated with highly basic, unsubstituted piperidines.

  • The 5-Bromo Substituent: This provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions. The push-pull electronic system (electron-donating C2-amine vs. electron-withdrawing C3-nitrile) optimally tunes the C5-bromine for oxidative addition by Pd(0) species[1].

Divergent Elaboration Strategy

To maximize the output of a drug discovery campaign, this scaffold is typically subjected to parallel high-throughput experimentation (HTE). The diagram below illustrates the divergent synthetic pathways utilized to explore structure-activity relationships (SAR).

Scaffold_Elaboration Central 5-Bromo-2-(4-hydroxypiperidin-1-yl) nicotinonitrile Suzuki Suzuki-Miyaura Coupling (Pd) Central->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (Pd) Central->Buchwald R-NH2 Nitrile Nitrile Hydration (Base/H2O2) Central->Nitrile H2O Prod1 5-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Kinase Hinge Binders Prod2 5-Amino Derivatives Buchwald->Prod2 GPCR Ligands Prod3 Nicotinamide Derivatives Nitrile->Prod3 H-Bond Donors

Divergent functionalization pathways of the 5-bromo-nicotinonitrile scaffold.

Experimental Protocols

The following protocols have been optimized for self-validation, ensuring that intermediate quality controls prevent the propagation of failed reactions down the synthetic pipeline.

Protocol A: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Generate a library of 5-aryl/heteroaryl derivatives to probe hydrophobic sub-pockets in target proteins [2].

Causality & Reagent Selection: Traditional Suzuki couplings on electron-deficient pyridines often suffer from protodeboronation of the boronic acid or catalyst deactivation. We utilize Pd(dppf)Cl2​⋅CH2​Cl2​ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step and preventing the precipitation of inactive palladium black.

Step-by-Step Methodology:

  • Reaction Assembly: In a dry, argon-purged 20 mL reaction vial, add 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (1.0 eq, 282.1 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and anhydrous K2​CO3​ (2.5 eq, 345 mg, 2.5 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 40.8 mg, 0.05 mmol).

  • Solvent Introduction: Inject 5.0 mL of a degassed 1,4-Dioxane/ H2​O mixture (4:1 v/v). Note: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex.

  • Thermocycling: Seal the vial and heat at 90 °C in an aluminum heating block for 4–6 hours.

  • In-Process Control (IPC): At 4 hours, sample 5 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the starting material peak (m/z 282/284) is <2% of the total ion chromatogram (TIC).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium particulate, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC.

Protocol B: Nitrile Hydration to Nicotinamide

Objective: Convert the 3-cyano group to a primary amide to establish a bidentate hydrogen-bond donor/acceptor motif.

Causality & Reagent Selection: While strong acids can hydrolyze nitriles, they risk dehydrating the 4-hydroxypiperidine moiety. We employ a mild, base-catalyzed peroxide hydration. DMSO is selected as the solvent because it synergizes with H2​O2​ to form a highly reactive peroxy-intermediate, drastically accelerating hydration at room temperature.

Step-by-Step Methodology:

  • Solubilization: Dissolve the scaffold (1.0 eq, 1.0 mmol) in 3.0 mL of anhydrous DMSO.

  • Activation: Cool the solution to 0 °C using an ice bath. Add K2​CO3​ (0.5 eq, 69 mg, 0.5 mmol).

  • Oxidation: Dropwise, add 30% aqueous H2​O2​ (5.0 eq, 0.51 mL). Warning: The addition is exothermic. Temperature control is critical to prevent the over-oxidation of the piperidine nitrogen to an N-oxide.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous Na2​S2​O3​ to neutralize residual peroxides (verify with starch-iodide paper). Extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate.

High-Throughput Workflow Visualization

When scaling these protocols for library synthesis, automated workflows are essential to maintain reproducibility and minimize human error.

HTE_Workflow Step1 Scaffold Dispensing (Acoustic Liquid Handling) Step3 Pd-Catalyst & Base Addition (Inert Glovebox) Step1->Step3 Step2 Boronic Acid Array (96-Well Format) Step2->Step3 Step4 Parallel Thermocycling (90°C, 6h) Step3->Step4 Step5 LC-MS Reaction Screening (Yield & Purity Validation) Step4->Step5

Automated workflow for the parallel synthesis of scaffold derivatives.

Physicochemical Data Presentation

Functionalizing the 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile scaffold predictably shifts its physicochemical properties. The table below summarizes typical property shifts observed during drug discovery campaigns, demonstrating how the scaffold can be tuned to target different biological compartments.

Derivative TypeR-Group (Pos 5)R'-Group (Pos 3)MW (Da)cLogPTPSA (Ų)Typical Target Class
Core Scaffold -Br-CN282.11.862.1Synthetic Intermediate
Type I Kinase Binder -Phenyl-CN279.32.562.1NRF2 / Kinases
Hinge Binder -Phenyl-CONH₂297.31.688.0ATP-Competitive Kinases
GPCR Ligand -NH-Cyclopentyl-CN286.42.174.1GPCRs (Allosteric)
PPI Modulator -Pyridyl-CN280.31.475.0Protein-Protein Interactions

Table 1: Representative physicochemical property shifts upon structural elaboration of the core scaffold. Data reflects calculated values (cLogP, TPSA) utilized for initial library triage.

References

  • RSC Medicinal Chemistry - NSF Public Access Repository Source: National Science Foundation (NSF) URL:[Link] (Details the use of Suzuki coupling reactions with 5-bromopyridines and substituted nicotinonitriles in the discovery of NRF2 inhibitors).

  • Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] (Validates the regioselective Suzuki coupling methodology on 5-bromo-2-chloronicotinonitrile derivatives for kinase inhibitor synthesis).

Application

Application Note: In Vivo Dosing Guidelines and Preclinical Evaluation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Executive Summary & Structural Rationale Transitioning a novel small molecule like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (hereafter referred to as BHP-NN ) from in vitro assays to in vivo models requires a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Transitioning a novel small molecule like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (hereafter referred to as BHP-NN ) from in vitro assays to in vivo models requires a rigorous, empirically driven approach. As an Application Scientist, one must look beyond the target affinity and analyze the physicochemical properties of the molecule to predict its behavior in a living system.

BHP-NN possesses three critical structural features that dictate our in vivo strategy:

  • Basic Piperidine Ring: The nitrogen in the piperidine ring is basic (estimated pKa ~9–10). This means the molecule will be highly protonated and soluble in the acidic environment of the stomach but is at high risk of precipitation in the neutral pH of the intestine or bloodstream.

  • Lipophilic Bromopyridine Core: The halogenated aromatic ring drives up the overall partition coefficient (LogP), making the unprotonated free base highly hydrophobic.

  • Hydroxyl Motif: Provides a hydrogen bond donor that slightly offsets lipophilicity but acts as a primary liability for Phase II metabolism (rapid glucuronidation).

This application note provides a self-validating, step-by-step framework for formulating BHP-NN, determining its Maximum Tolerated Dose (MTD), and establishing its Pharmacokinetic (PK) profile to enable robust efficacy studies.

Preclinical Formulation Strategy

The Causality: Administering a lipophilic, basic compound in simple aqueous buffers almost guarantees poor absorption and erratic data due to precipitation [2]. To achieve linear dose-exposure relationships and minimize the Preclinical Dose Number (PDo) risk [3], we must utilize a vehicle that maintains the compound in solution across varying physiological pH gradients.

Table 1: Recommended Formulation Matrix for BHP-NN
RouteRecommended Vehicle CompositionPreparation Rationale & Causality
Intravenous (IV) 5% DMSO + 10% Solutol HS15 + 85% SalineRationale: IV requires absolute solubility to prevent embolism. DMSO acts as a primary solvent, while Solutol forms micelles to encapsulate the lipophilic bromopyridine core.
Oral (PO) 0.5% Methylcellulose (MC) + 0.2% Tween 80 in WaterRationale: For high-dose PO, a stable suspension is preferred if solubility limits are exceeded. Tween 80 acts as a wetting agent to ensure uniform particle dispersion.
Oral (PO) - Solution 10% PEG 400 + 5% Tween 80 + 85% Acidic Buffer (pH 3.0)Rationale: Exploits the basic piperidine nitrogen. The acidic buffer creates an in situ salt, while PEG/Tween prevents precipitation upon entering the neutral intestine [2].

Validation Checkpoint: Before dosing, all solution formulations must be visually inspected and centrifuged at 10,000 x g for 5 minutes. If a pellet forms, the compound is not in true solution, and the vehicle must be adjusted.

Experimental Protocol 1: Maximum Tolerated Dose (MTD) Determination

The Causality: The FDA defines MTD as the highest dose that does not produce unacceptable toxicity [1]. Before running efficacy models, we must define the upper limit of our therapeutic window. Administering doses blindly wastes animals and risks acute toxicity masking pharmacological effects.

Step-by-Step Methodology
  • Animal Selection: Use 8–10 week old female CD-1 or BALB/c mice. Females are typically used as they are often more sensitive to xenobiotic toxicity, providing a conservative safety margin [4].

  • Dose Escalation Design: Utilize a "3+3" modified dose-escalation design. Start at a predicted safe dose (e.g., 10 mg/kg PO).

  • Administration: Administer BHP-NN via oral gavage (PO) using the optimized PEG/Tween/Buffer vehicle.

  • Monitoring (Days 1-7):

    • Weigh mice daily. Causality: Body weight is the most objective surrogate for systemic toxicity.

    • Monitor for clinical signs: piloerection, lethargy, hunched posture, or diarrhea.

  • Dose Adjustment Logic:

    • If weight loss is <10% and no clinical signs appear: Escalate to 30 mg/kg, then 100 mg/kg.

    • If weight loss exceeds 15–20% or severe clinical signs are observed: This dose exceeds the MTD. The MTD is defined as the previous dose level [4].

Experimental Protocol 2: Pharmacokinetics (PK) & Bioavailability

The Causality: Efficacy is driven by the time the drug concentration remains above the target IC50 (Time-over-Target). We must perform a PK study to calculate clearance, half-life ( t1/2​ ), and oral bioavailability ( F% ).

Step-by-Step Methodology
  • Study Groups:

    • Group 1: IV Administration (1 mg/kg) - N=3 mice.

    • Group 2: PO Administration (10 mg/kg) - N=3 mice.

  • Blood Sampling: Collect 20 µL of blood via the tail vein or submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Early time points capture the distribution phase ( Cmax​ ), while late time points accurately define the terminal elimination phase ( t1/2​ ).

  • Sample Processing: Extract plasma using K2-EDTA tubes. Crash plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Bioanalysis: Analyze the supernatant via LC-MS/MS monitoring the specific mass transition for BHP-NN.

Table 2: Target PK Parameters to Monitor
ParameterDefinitionImplication for BHP-NN
Cmax​ Maximum plasma concentrationHigh Cmax​ with toxicity suggests peak-dose adverse effects.
Tmax​ Time to reach Cmax​ Indicates absorption rate; delayed Tmax​ suggests poor GI solubility.
t1/2​ Terminal half-lifeDictates dosing frequency. If t1/2​ < 2 hours, BID or TID dosing is required.
F% Oral BioavailabilityCalculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Target > 20%.

Visualizations of Dosing Logic

The following diagrams illustrate the logical flow of our preclinical evaluation and the physiological barriers BHP-NN must overcome.

G A Physicochemical Profiling (pKa, LogP, Solubility) B Formulation Optimization (IV vs. PO Vehicles) A->B Drives C Pharmacokinetics (PK) (Clearance, Half-life, F%) B->C Enables D Maximum Tolerated Dose (MTD Escalation) C->D Informs E In Vivo Efficacy Dosing (PK/PD Driven) D->E Defines Window

Workflow for establishing in vivo dosing parameters for novel small molecules.

Clearance PO Oral Administration (PO) GI GI Absorption (pH dependent) PO->GI Liver Hepatic First-Pass (CYP450 Metabolism) GI->Liver Portal Vein Systemic Systemic Circulation (Cmax, AUC) Liver->Systemic Surviving Fraction (F%) Target Tissue Distribution (Target Engagement) Systemic->Target

Pharmacokinetic absorption and clearance pathway following oral administration.

References

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer / D-NB.info URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles to help you navigate the challenges of this synthesis and improve your reaction yields.

Overview of the Synthesis

The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group (typically a halogen) at the C2 position of a substituted pyridine ring by the secondary amine of 4-hydroxypiperidine. The electron-withdrawing nitrile group (-CN) at the C3 position and the nitrogen atom within the pyridine ring activate the C2 position for nucleophilic attack.

The most common precursors are 5-bromo-2-chloronicotinonitrile and 4-hydroxypiperidine. The reaction is typically performed in the presence of a base to deprotonate the piperidine nitrogen or to scavenge the HCl generated during the reaction.

Reaction Visualization

Below is a diagram illustrating the general SNAr pathway.

Caption: General pathway for the SNAr synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction shows low conversion, and a significant amount of the 5-bromo-2-chloronicotinonitrile starting material remains. What should I do?

Answer: Low conversion is a frequent issue and can stem from several factors related to reactivity and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Base or Inappropriate Base Strength: The nucleophilic attack by 4-hydroxypiperidine requires a free-base amine. If you are using the hydrochloride salt of 4-hydroxypiperidine, you must add at least two equivalents of a base: one to neutralize the salt and another to scavenge the HCl produced in the reaction. For the free base, one equivalent is sufficient.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Cs₂CO₃ is often effective in SNAr reactions due to its high solubility in organic solvents and the "caesium effect," though it is more expensive.[1] Ensure the base is dry, as water can hydrolyze the starting material.

  • Low Reaction Temperature: SNAr reactions on heteroaromatic rings can have a significant activation energy barrier.

    • Solution: Increase the reaction temperature. Reactions in solvents like DMF or DMSO can often be heated to 80-120 °C. Consider using microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields for SNAr reactions.[2]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex).

    • Solution: Polar aprotic solvents such as DMF, DMSO, NMP, or THF are highly recommended as they can solvate cations while leaving the nucleophile relatively free, increasing its reactivity.[3] THF is a good starting point, but DMF or DMSO are often superior for less reactive systems.[2]

Question 2: My TLC/LC-MS analysis shows the formation of multiple side products, leading to a low yield of the desired compound. What are these side products and how can I avoid them?

Answer: Side product formation often complicates purification and reduces yield. Identifying the cause is key to optimizing the reaction.

Potential Causes & Solutions:

  • Reaction with the Hydroxyl Group: The hydroxyl group on 4-hydroxypiperidine is also nucleophilic and could potentially react, although the secondary amine is significantly more nucleophilic and sterically accessible. A more likely scenario is that the hydroxyl group participates in side reactions under harsh basic conditions.

    • Solution: Use milder bases like K₂CO₃ instead of strong bases like NaH or t-BuOK, which could deprotonate the hydroxyl group and lead to undesired reactivity. Optimization of conditions, such as performing the reaction at lower temperatures (0–5 °C) initially, can sometimes minimize side reactions.[4]

  • Hydrolysis of the Nitrile or Starting Material: The presence of water, especially under basic or acidic conditions (during workup), can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. The starting acyl chloride is also highly susceptible to hydrolysis.[5]

    • Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents and store reagents in a desiccator. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Elimination Side Reactions: Although less common in this specific SNAr reaction, strong bases under high heat can sometimes promote elimination reactions, particularly if there are protons alpha to the leaving group on a different substrate.[4]

    • Solution: Stick to the recommended stoichiometric amounts of a suitable base (e.g., K₂CO₃, DIPEA) rather than using a large excess of a very strong base.

Question 3: I've successfully completed the reaction, but purifying the final product is challenging. It either streaks on the silica column or I get poor recovery. What are the best practices for purification?

Answer: Purifying polar, basic compounds like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile can be tricky.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing, streaking, and irreversible adsorption.

    • Solution 1 (Column Chromatography): Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or ammonia (in methanol) is added to the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). This deactivates the acidic sites on the silica and improves the peak shape.

    • Solution 2 (Alternative Purification): If chromatography is still problematic, consider purification by recrystallization or trituration. After the workup, concentrate the crude product to an oil or solid and attempt to triturate with a solvent system where the product is sparingly soluble but the impurities are, such as diethyl ether, MTBE, or a mixture of ethyl acetate and hexanes.

  • Product Solubility: The product may be highly soluble in polar solvents used for workup (like water) or sparingly soluble in common extraction solvents.

    • Solution: During aqueous workup, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic product and improve extraction efficiency into solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3-4 times) with the organic solvent.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete Analyze by TLC/LC-MS check_yield Low Yield or Low Conversion? start->check_yield check_purity Purity Issues? check_yield->check_purity No sm_present Starting Material (SM) Present? check_yield->sm_present Yes cause_side_products Potential Cause: - Harsh Base Conditions - Presence of Water - Non-anhydrous Reagents check_purity->cause_side_products Yes end Successful Synthesis check_purity->end No purification Purification Step cause_reactivity Potential Cause: - Insufficient Base - Low Temperature - Wrong Solvent sm_present->cause_reactivity Yes sm_present->cause_side_products No (Side Products) solution_reactivity Solution: 1. Check Base Stoichiometry 2. Increase Temperature / Use MW 3. Switch to DMF/DMSO cause_reactivity->solution_reactivity solution_side_products Solution: 1. Use Milder Base (K₂CO₃) 2. Use Anhydrous Solvents 3. Run Under Inert Atmosphere cause_side_products->solution_side_products purification_issue Streaking on Column or Poor Recovery? purification->purification_issue purification_issue->end No cause_silica Potential Cause: - Strong Product-Silica Interaction - Incorrect Eluent System purification_issue->cause_silica Yes solution_silica Solution: 1. Add TEA/NH₃ to Eluent 2. Try Recrystallization/Trituration 3. Use Saturated Brine in Workup cause_silica->solution_silica

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile in DMSO

This guide provides in-depth troubleshooting for researchers encountering solubility challenges with 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile in Dimethyl Sulfoxide (DMSO). As a key reagent in many drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers encountering solubility challenges with 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile in Dimethyl Sulfoxide (DMSO). As a key reagent in many drug discovery pipelines, ensuring its complete dissolution is paramount for experimental accuracy and reproducibility. This document outlines the causative factors behind poor solubility and provides validated protocols to overcome these issues.

Quick Troubleshooting Workflow

Before delving into detailed explanations, follow this workflow to rapidly diagnose and solve common solubility problems.

start Start: Solubility Issue Observed check_quality Step 1: Verify Solvent & Compound Quality - Use fresh, anhydrous DMSO (≥99.9%)? - Compound appears as expected? start->check_quality check_protocol Step 2: Review Dissolution Protocol - Followed sequential energy input? (Vortex -> Warm -> Sonicate) check_quality->check_protocol Quality Confirmed contact Consult Further / Contact Support check_quality->contact Quality Suspect check_concentration Step 3: Assess Concentration - Is the target concentration too high? (e.g., >20 mM) check_protocol->check_concentration Protocol Correct solution Solution Found / Stock Prepared check_protocol->solution Protocol Error Identified & Corrected precipitation Observation: Precipitation Occurs (After initial dissolution or storage) check_concentration->precipitation Concentration is High check_concentration->solution Concentration is Reasonable precipitation->solution Lower Concentration or Aliquoting Solves Issue precipitation->contact Precipitation Persists

Caption: A logical workflow for troubleshooting solubility issues.

Physicochemical Properties

Understanding the properties of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is the first step in effective troubleshooting.

PropertyValueSource
Molecular Formula C₁₁H₁₂BrN₃ON/A (Calculated)
Molecular Weight 298.14 g/mol N/A (Calculated)
Appearance Typically a crystalline solid[1]
Expected Solubility Soluble in DMSO, though concentration limits apply. Poorly soluble in aqueous media.[2][3]
Structural Features Contains both polar (hydroxyl, nitrile, pyridine nitrogen) and non-polar (bromophenyl) moieties, contributing to its complex solubility profile.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving properly in DMSO, which is known as a universal solvent?

While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of compounds, its effectiveness is not limitless.[6] Several factors can impede the dissolution of a complex molecule like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile:

  • Solvent Quality: The hygroscopic nature of DMSO means it readily absorbs atmospheric moisture. This absorbed water can drastically decrease the solubility of many organic compounds, leading to precipitation or incomplete dissolution.[7][8] It is critical to use anhydrous (≥99.9% purity) DMSO from a freshly opened and properly sealed container.[7]

  • Compound Properties: The solid-state of your compound, specifically its crystal lattice energy, plays a major role. Significant energy is required to break down the crystal structure and allow the solvent to solvate individual molecules.[9]

  • Concentration Limit: Every compound has a maximum solubility in a given solvent at a specific temperature. Attempting to prepare a solution above this concentration will result in a suspension, not a true solution.[10][11]

  • Temperature: DMSO has a relatively high freezing point of ~19°C (66°F).[12] If your laboratory is cool, the DMSO may be partially frozen or too cold to be an effective solvent, slowing down the dissolution kinetics.

Q2: My compound dissolves after heating but crashes out of solution upon cooling or after a freeze-thaw cycle. What is happening?

This is a classic sign of creating a supersaturated and thermodynamically unstable solution.

  • Supersaturation: By adding energy (heating or sonication), you can force more solute into the solution than would normally be stable at room temperature.[9] As the solution cools, it returns to its lower energy state, and the excess compound precipitates out.

  • Freeze-Thaw Cycles: This is a very common issue.[8][13] When a DMSO solution is frozen, the DMSO and the compound may solidify at different rates, disrupting the homogenous solution. Upon thawing, the compound may not fully re-dissolve, especially if micro-precipitates have formed. To avoid this, it is highly recommended to aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[7][10][14]

Q3: What is the recommended, step-by-step process to properly dissolve this compound?

A sequential approach that gradually increases energy input is the most reliable method. Hasty or improper techniques can lead to the issues described above. Please refer to Protocol 1: Preparing a 10 mM Stock Solution below for a detailed workflow. The key is to apply these techniques in order:

  • Vortexing: Provides mechanical agitation to disperse particles and increase surface area.[15][16]

  • Gentle Warming: Increases the kinetic energy of the system to help overcome the energy barrier of dissolution.[17][18]

  • Sonication: Uses high-frequency sound waves to create cavitation bubbles that physically break apart compound aggregates, enhancing solvent penetration.[8][19]

Q4: Can the quality of my vortexing or sonication technique affect the outcome?

Absolutely. Improper technique can be ineffective or even detrimental.

  • Vortexing: Ensure the vortex is strong enough to agitate the entire solution, including any solid material at the bottom of the tube.[20][21] For a 1.5-2.0 mL tube, a duration of 30-60 seconds is typically sufficient to start.[7]

  • Sonication: A water bath sonicator is recommended to ensure even energy distribution and prevent localized overheating, which could degrade the compound.[15] Ensure the liquid level inside your sample tube is below the water level in the sonicator bath for efficient energy transfer.

Q5: I've tried everything and it still won't dissolve at my desired concentration. What are my options?

If you have validated your solvent quality and dissolution technique, the issue is likely the target concentration exceeding the compound's intrinsic solubility.

  • Prepare a Lower Concentration Stock: While a high-concentration stock (e.g., 20-30 mM) is often desired, it may not be feasible.[2] Preparing a 10 mM, 5 mM, or even 1 mM stock solution is a standard and acceptable alternative.[18] Remember to adjust downstream dilutions accordingly and ensure the final DMSO concentration in your assay remains non-toxic to cells (typically <0.5%).[10][14]

  • Consider a Co-Solvent System: For particularly challenging compounds, a co-solvent system can be explored. For example, preparing a stock in a mixture of DMSO and polyethylene glycol (PEG) may improve solubility upon dilution into aqueous media.[10][19] However, this should be approached with caution as the co-solvent must be compatible with your experimental system.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a validated method for preparing a 10 mM stock solution of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (MW: 298.14 g/mol ).

  • Calculation:

    • To prepare 1 mL of a 10 mM solution, you need 2.98 mg of the compound.

    • Calculation: Volume (L) x Concentration (mol/L) x MW (g/mol) = Mass (g)

    • 0.001 L x 0.010 mol/L x 298.14 g/mol = 0.00298 g = 2.98 mg

  • Procedure:

    • Weigh 2.98 mg of the compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube using a calibrated analytical balance.[7]

    • Using a calibrated micropipette, add 1.0 mL of anhydrous, ≥99.9% purity DMSO to the tube.[7]

    • Tightly cap the tube and vortex vigorously for 30-60 seconds.[15][20] Visually inspect for undissolved material.

    • If solids remain, place the tube in a 37°C water bath for 10-15 minutes.[18] Periodically vortex the tube during this incubation.

    • If solids are still visible, place the tube in a bath sonicator for 5-10 minutes, ensuring the solution does not overheat.[15][18]

    • After this sequence, the solution should be clear and free of any visible particulates. If it is not, the desired concentration may be too high.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.[7][14]

    • Store aliquots at -20°C or -80°C to maintain integrity.[14][15]

Recommended Dissolution Workflow Diagram

start Add Anhydrous DMSO to Compound vortex Vortex for 30-60 seconds start->vortex check1 Is it fully dissolved? vortex->check1 warm Warm at 37°C for 10-15 min check1->warm No end_success Solution Ready: Aliquot & Store check1->end_success Yes check2 Is it fully dissolved? warm->check2 sonicate Sonicate for 5-10 min check2->sonicate No check2->end_success Yes check3 Is it fully dissolved? sonicate->check3 check3->end_success Yes end_fail Re-evaluate Target Concentration check3->end_fail No

Sources

Troubleshooting

Minimizing impurities during 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile extraction

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for isolating 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile while minimizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs for isolating 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile while minimizing extraction impurities.

Mechanistic Causality: Understanding the Impurity Profile

The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) between 5-bromo-2-chloronicotinonitrile and 4-hydroxypiperidine[1]. The ortho-nitrile group and the pyridyl nitrogen strongly activate the 2-chloro position, facilitating rapid substitution[2].

However, because an excess of 4-hydroxypiperidine is required to drive the reaction to completion, it remains the primary impurity during workup. Additionally, the amphiphilic nature of 4-hydroxypiperidine (a hydrophilic hydroxyl group paired with a basic piperidine ring) frequently causes severe emulsions during biphasic extraction.

ReactionPathway SM1 5-Bromo-2-chloronicotinonitrile Product 5-Bromo-2-(4-hydroxypiperidin-1-yl) nicotinonitrile SM1->Product SNAr Reaction SM2 4-Hydroxypiperidine SM2->Product Imp1 Impurity: Unreacted 4-Hydroxypiperidine SM2->Imp1 Excess Reagent Imp2 Impurity: Nitrile Hydrolysis Product Product->Imp2 High pH / H2O

SNAr reaction pathway highlighting the target compound and primary extraction impurities.

The pKa Differential Strategy

To achieve high purity, we exploit the pKa differential between the product and the impurities. The unreacted aliphatic amine (4-hydroxypiperidine) has a pKa of ~10.4. In contrast, the piperidine nitrogen in the product is conjugated with the electron-withdrawing cyanopyridine ring, drastically lowering its pKa to ~2.5. By strictly controlling the aqueous wash to pH 4.5–5.5, we selectively protonate the aliphatic amine impurity, forcing it into the aqueous phase while the neutral product remains in the organic phase[3].

Table 1: Physicochemical Profile & Partitioning Strategy
CompoundpKa (Est.)LogP (Est.)Target Phase (pH 4.5)Target Phase (pH 8.0)
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile ~2.52.8OrganicOrganic
4-Hydroxypiperidine (Impurity) 10.4-0.2AqueousMixed / Emulsion
5-Bromo-2-chloronicotinonitrile (SM) N/A2.5OrganicOrganic
Nitrile Hydrolysis Byproduct (Acid) ~4.01.5OrganicAqueous

Diagnostic Troubleshooting Guide

Table 2: Common Extraction Issues and Corrective Actions
Symptom / ObservationMechanistic CauseCorrective Action
Persistent Emulsion Unreacted 4-hydroxypiperidine acting as a surfactant at neutral pH.Add saturated brine; adjust aqueous phase to pH 4.5 to protonate the amine and break the emulsion.
High Aliphatic Amine in NMR Inadequate protonation of 4-hydroxypiperidine during the aqueous wash.Wash the organic layer with 10% aqueous citric acid (pH 4.5) rather than neutral water.
Yield Loss to Aqueous Phase Over-acidification (pH < 2) protonating the product's pyridyl nitrogen.Strictly maintain wash pH between 4.5 and 5.5. Do not use concentrated HCl.
Amide/Acid Impurity Detected Nitrile hydrolysis due to highly basic aqueous washes or prolonged heat.Keep extraction temperatures < 30°C; use mild bases like 5% NaHCO3 instead of NaOH.

Self-Validating Extraction Protocol

This step-by-step methodology ensures continuous verification of the product's location and purity throughout the extraction workflow.

ExtractionWorkflow Start Crude Mixture in EtOAc Wash1 Wash with 10% Citric Acid (pH 4.5) Start->Wash1 Aq1 Aqueous Layer (Protonated Amine Impurity) Wash1->Aq1 Removes unreacted amine Org1 Organic Layer (Product + Neutral Impurities) Wash1->Org1 Wash2 Wash with 5% NaHCO3 (pH 8.0) Org1->Wash2 Aq2 Aqueous Layer (Acidic Impurities) Wash2->Aq2 Removes hydrolyzed nitrile Org2 Organic Layer (Purified Product) Wash2->Org2

pH-controlled biphasic extraction workflow for isolating the target nicotinonitrile.

Step 1: Quenching and Primary Dilution
  • Cool the crude reaction mixture to room temperature (< 25°C).

  • Dilute the mixture with Ethyl Acetate (EtOAc) (10 mL per gram of starting material).

  • Add an equal volume of distilled water.

  • Validation Check: The mixture must separate into two distinct layers. If an emulsion forms, proceed immediately to Step 2.

Step 2: Acidic Wash (Amine Removal)
  • Separate the organic layer and wash it twice with equal volumes of 10% aqueous citric acid (pH ~4.5).

  • Mechanistic Note: Citric acid is preferred over HCl as it buffers the solution, preventing the pH from dropping below 2.0, which would cause the product to partition into the aqueous layer.

  • Validation Check: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin and observe under UV 254 nm. The aqueous layer should show a positive Ninhydrin stain (purple spot = unreacted amine) but no UV activity. The organic layer should be strongly UV active.

Step 3: Mild Basic Wash (Acidic Byproduct Removal)
  • Wash the organic layer once with cold 5% aqueous NaHCO3 to remove any residual citric acid and trace hydrolyzed nitrile byproducts.

  • Validation Check: Observe the separation funnel. Gas evolution (CO2) will occur initially. Cessation of bubbling validates complete neutralization.

Step 4: Brine Wash and Drying
  • Wash the organic layer with saturated NaCl (brine) to remove emulsified water.

  • Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Validation Check: The organic layer will transition from slightly cloudy to crystal clear, indicating the complete removal of microscopic water droplets. Filter and concentrate in vacuo.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a bis-substituted impurity in my LC-MS? A: While the 2-chloro position is highly activated, harsh conditions (excessive heat > 80°C or strong bases) can cause the 5-bromo position to undergo a secondary SNAr or oxidative addition. Maintain strict temperature control during the reaction and avoid strong bases like NaOtBu.

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM often provides better solubility for halogenated pyridine derivatives[2]. However, DCM is denser than water, which inverts the layers in your separatory funnel. Ensure you are collecting the bottom layer during the aqueous washes.

Q: My product is crashing out of the organic layer during the basic wash. What happened? A: 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile has moderate solubility in cold organic solvents due to hydrogen bonding from the hydroxyl group. If it precipitates, add a small amount of a polar aprotic co-solvent like THF (up to 10% v/v) to the organic layer to keep it in solution.

References

  • Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: 5-Bromo-2-chlorobenzonitrile | 57381-44-9 Source: Benchchem URL: 2

  • Title: Piperidine and piperine: extraction and content assessment in black pepper Source: ResearchGate URL: 3

Sources

Optimization

Addressing degradation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals to address the potential degradation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile during long-term storage...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the potential degradation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile during long-term storage. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to help you identify, mitigate, and resolve stability issues you may encounter in your experiments.

Introduction: Understanding the Stability of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a complex heterocyclic compound with multiple reactive functional groups that can be susceptible to degradation over time. The primary points of instability in the molecule are the brominated pyridine ring, the nitrile group, and the secondary alcohol on the piperidine ring. Understanding the potential degradation pathways is the first step in ensuring the integrity of your compound during long-term storage and throughout your experimental workflows.

The main degradation pathways to consider are:

  • Hydrolysis: The nitrile group can hydrolyze to form the corresponding amide or carboxylic acid. The bromopyridine moiety can also be susceptible to hydrolysis under certain conditions.

  • Oxidation: The secondary alcohol on the piperidine ring is a prime target for oxidation, which would convert it to a ketone.

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, potentially leading to debromination or other structural changes.

This guide will walk you through how to identify these degradation products and how to adjust your storage and handling procedures to minimize their formation.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section is designed to help you troubleshoot specific issues you may encounter that could be related to the degradation of your 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis of a stored sample. What could it be?

A1: A new, more polar peak in a reverse-phase HPLC chromatogram of a stored sample of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is often indicative of hydrolysis of the nitrile group. The two most likely hydrolysis products are the corresponding amide (5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinamide) and the carboxylic acid (5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinic acid). Both of these compounds are more polar than the parent nitrile.

Causality: The nitrile group is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in your storage solvent or from exposure to atmospheric moisture.[1][2][3][4] The reaction proceeds in two steps, first to the amide and then, under more stringent conditions, to the carboxylic acid.

Troubleshooting and Verification Protocol:

  • LC-MS/MS Analysis: The most definitive way to identify the new peak is by liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7]

    • Look for a mass corresponding to the addition of a water molecule (M+18) for the amide or two water molecules with the loss of ammonia (M+17) for the carboxylic acid.

    • Expected Masses:

      • Parent Compound: C11H12BrN3O

      • Amide Degradant: C11H14BrN3O2

      • Carboxylic Acid Degradant: C11H13BrN2O3

  • Forced Degradation Study: To confirm the identity of the degradant, you can perform a forced degradation study.

    • Treat a small sample of your compound with a dilute acid (e.g., 0.1 M HCl) and another with a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60 °C) for a few hours.

    • Analyze the stressed samples by HPLC. If the new peak in your stored sample matches the retention time of a peak generated in the acid or base-stressed sample, it strongly suggests hydrolysis.

Mitigation:

  • Dry Storage: Store the compound as a dry powder in a desiccator.

  • Aprotic Solvents: If you must store it in solution, use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile.

  • Inert Atmosphere: For maximum protection, store under an inert atmosphere (argon or nitrogen) to displace moisture.

Q2: My stored sample shows a new peak with a similar polarity to the parent compound in my HPLC analysis. What is the likely cause?

A2: A new peak with similar polarity to the parent compound could indicate oxidation of the secondary alcohol on the piperidine ring to a ketone, forming 5-Bromo-2-(4-oxopiperidin-1-yl)nicotinonitrile.

Causality: Secondary alcohols can be oxidized to ketones, and this process can be initiated by atmospheric oxygen, especially in the presence of trace metal impurities or upon exposure to light.[8][9][10]

Troubleshooting and Verification Protocol:

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The oxidized product will have a molecular weight that is two atomic mass units less than the parent compound due to the loss of two hydrogen atoms.

    • Expected Mass:

      • Parent Compound: C11H12BrN3O

      • Ketone Degradant: C11H10BrN3O

  • Forced Oxidation Study:

    • Treat a sample of the compound with a mild oxidizing agent, such as hydrogen peroxide (3% solution), at room temperature.

    • Monitor the reaction by HPLC. The appearance of a new peak at a similar retention time to the one observed in your stored sample would support the hypothesis of oxidation.

Mitigation:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Amber Vials: Protect the compound from light by storing it in amber vials.

  • Chelating Agents: If you suspect metal-catalyzed oxidation, you could consider adding a small amount of a chelating agent like EDTA to your solvent, though this should be tested for compatibility with your downstream applications.

Q3: I've noticed a gradual loss of the parent compound peak over time, with the appearance of a less polar peak in my reverse-phase HPLC. What could be happening?

A3: A loss of the parent compound with the concurrent appearance of a less polar peak could be due to photodegradation, specifically de-bromination of the pyridine ring. The resulting 2-(4-hydroxypiperidin-1-yl)nicotinonitrile would be less polar than the brominated parent compound.

Causality: Brominated aromatic compounds are known to be susceptible to photodegradation, where the carbon-bromine bond is cleaved upon exposure to light, particularly UV light.[11][12][13][14]

Troubleshooting and Verification Protocol:

  • LC-MS/MS Analysis: The de-brominated product will have a molecular weight that is approximately 79 or 81 atomic mass units (the isotopic mass of bromine) less than the parent compound.

    • Expected Mass:

      • Parent Compound: C11H12BrN3O

      • De-brominated Degradant: C11H13N3O

  • Photostability Study:

    • Expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or 365 nm) for a defined period.

    • Analyze the sample by HPLC and compare it to a control sample kept in the dark. The formation of the less polar peak in the light-exposed sample would confirm photosensitivity.

Mitigation:

  • Light Protection: Always store the compound in amber vials or wrapped in aluminum foil to protect it from light.

  • Work in Dim Light: When handling the compound, especially in solution, try to work in a fume hood with the light off or under yellow light to minimize exposure.

Potential Degradation Pathways and Troubleshooting Workflow

Degradation_Troubleshooting Start Start: Stored Sample of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile CheckPurity Check Purity by HPLC Start->CheckPurity Pure Compound is Pure | Proceed with Experiment CheckPurity->Pure No New Peaks Impure New Peak(s) Detected CheckPurity->Impure New Peaks AnalyzeNewPeak Analyze New Peak(s) | Polarity vs. Parent Impure->AnalyzeNewPeak MorePolar More Polar Peak AnalyzeNewPeak->MorePolar SimilarPolarity Similar Polarity Peak AnalyzeNewPeak->SimilarPolarity LessPolar Less Polar Peak AnalyzeNewPeak->LessPolar Hydrolysis Hypothesis: Hydrolysis Nitrile to Amide/Carboxylic Acid MorePolar->Hydrolysis Oxidation Hypothesis: Oxidation Alcohol to Ketone SimilarPolarity->Oxidation Debromination Hypothesis: Photodegradation De-bromination LessPolar->Debromination LCMS_Hydrolysis Confirm by LC-MS/MS | M+18 or M+17 Hydrolysis->LCMS_Hydrolysis LCMS_Oxidation Confirm by LC-MS/MS | M-2 Oxidation->LCMS_Oxidation LCMS_Debromination Confirm by LC-MS/MS | M-79/81 Debromination->LCMS_Debromination Forced_Hydrolysis Forced Degradation | Acid/Base LCMS_Hydrolysis->Forced_Hydrolysis Forced_Oxidation Forced Degradation | H2O2 LCMS_Oxidation->Forced_Oxidation Forced_Photo Forced Degradation | UV Light LCMS_Debromination->Forced_Photo Mitigate_Hydrolysis Mitigation: Store Dry | Aprotic Solvents | Inert Atmosphere Forced_Hydrolysis->Mitigate_Hydrolysis Mitigate_Oxidation Mitigation: Inert Atmosphere | Amber Vials Forced_Oxidation->Mitigate_Oxidation Mitigate_Photo Mitigation: Protect from Light Forced_Photo->Mitigate_Photo

Caption: Troubleshooting workflow for identifying degradation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q4: What are the optimal long-term storage conditions for solid 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile?

A4: For optimal long-term stability, the solid compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol and minimizes contact with atmospheric moisture that can cause hydrolysis.
Light Protected from light (Amber vial)Prevents photodegradation and potential de-bromination.[11][12][13][14]
Moisture Desiccated environmentPrevents hydrolysis of the nitrile group.
Q5: If I need to store the compound in solution, what is the best solvent and concentration?

A5: If storage in solution is unavoidable, follow these guidelines:

  • Solvent: Use a high-quality, anhydrous, aprotic solvent such as DMSO or acetonitrile. Avoid protic solvents like methanol or ethanol, as they can participate in solvolysis reactions.

  • Concentration: Prepare solutions at the highest workable concentration to minimize the relative amount of any potential contaminants in the solvent.

  • Storage: Store frozen at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly opening the stock solution container introduces moisture and oxygen.

Q6: How often should I check the purity of my stored compound?

A6: It is good practice to check the purity of your compound by HPLC before initiating a new set of experiments, especially if the compound has been in storage for more than six months. For critical applications, consider running a quick purity check on a small aliquot more frequently.

Q7: Can I purify my degraded sample?

A7: In many cases, it is possible to purify a partially degraded sample using standard chromatographic techniques such as preparative HPLC or column chromatography on silica gel. The feasibility of purification will depend on the extent of degradation and the separation of the degradants from the parent compound. It is advisable to fully characterize the purified material by NMR and mass spectrometry to confirm its identity and purity before use.

Analytical Methodologies

A robust analytical method is essential for monitoring the stability of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. Below is a general-purpose reverse-phase HPLC method that can be used as a starting point.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at 254 nm and 280 nm
Injection Volume 2 µL

This method should provide good separation of the parent compound from its more polar hydrolysis products and its less polar de-brominated degradant. The separation from the ketone degradant may require some method optimization. For definitive identification of peaks, coupling this HPLC method to a mass spectrometer is highly recommended.[15][16][17]

References

  • Benchchem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Benchchem.
  • Wikipedia. (2024). Nicotinic acid. In Wikipedia. [Link]

  • Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1363-1372.
  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • Google Patents. (1997). WO1997017327A1 - Hydrogen peroxide oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine and of a 4-acylamino-2,2,6,6-tetramethylpiperidine.
  • A&A Pharmachem. (2025). What are the side reactions when using 4 - bromopyridine hydrochloride in a reaction? A&A Pharmachem.
  • Google Patents. (1979). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • Gautam, P., et al. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 22-34.
  • ResearchGate. (2015). Enzyme and Process Development for Production of Nicotinamide.
  • PubMed. (2020).
  • SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. SIELC Technologies.
  • Google Patents. (1977).
  • PubMed. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • Google Patents. (1979). US4139536A - Process for the recovery of nicotinamide.
  • Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • MDPI. (2021).
  • ResearchGate. (2025). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Canadian Journal of Chemistry. (1991).
  • ResearchGate. (1950). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
  • Wikipedia. (2024). N-Hydroxypiperidine. In Wikipedia. [Link]

  • Chem Zipper. (2019). Pyridine is almost 1 million times less basic than piperidine? Why?.
  • ResearchGate. (1991).
  • ResearchGate. (2010).
  • ResearchGate. (2020).
  • PubMed. (2022).
  • Chemistry Stack Exchange. (2024). Why is Piperidine more basic than Pyridine?
  • Wikipedia. (2024). Piperidine. In Wikipedia. [Link]

  • LCGC International. (2010). Analysis of Nicotine Salts by HPLC on an Anion-Exchange/Cation-Exchange/Reversed-Phase Tri-Mode Column.
  • The Journal of Chemical Physics. (2006). Structure and stability of Con„pyridine…m clusters: Absence of metal inserted structures.
  • LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine.
  • ACS Publications. (1949).

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile using ¹H and ¹³C NMR Spectroscopy

Introduction In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. Among the suite of analytical techniques avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the detailed structural elucidation of organic compounds in solution.[1] This guide provides an in-depth, expert-led comparison of expected versus observed spectral data for the validation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile , a molecule featuring a complex arrangement of aromatic and saturated heterocyclic moieties.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, explaining the causality behind experimental choices and data interpretation. We will explore a comprehensive, self-validating workflow, from sample preparation to advanced 2D NMR analysis, ensuring the highest level of confidence in the structural assignment.

Molecular Structure and Theoretical NMR Predictions

Before entering the laboratory, a thorough analysis of the target structure is critical for predicting the expected NMR spectra. This predictive step is the first part of a validation system, creating a hypothesis that the experimental data will then test.

Figure 1: Chemical Structure of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

Caption: Structure of the target molecule.

The molecule comprises a disubstituted bromonicotinonitrile core and a 4-hydroxypiperidine substituent. This structure predicts a specific set of non-equivalent protons and carbons.

Predicted ¹H NMR Signals
  • Aromatic Region (Pyridine Ring): Two protons are expected on the pyridine ring (H-4 and H-6). Due to the electron-withdrawing nature of the nitrile group, the bromine atom, and the ring nitrogen, these protons will appear significantly downfield. They should appear as two distinct doublets, coupling only to each other (a simple AX spin system).

  • Saturated Region (Piperidine Ring): The piperidine ring lacks a plane of symmetry, leading to a more complex spectrum.

    • The two axial and two equatorial protons adjacent to the ring nitrogen (positions 2' and 6') are diastereotopic and will appear as distinct multiplets. Due to their proximity to the electron-withdrawing aromatic system, they are expected to be the most downfield of the piperidine signals.

    • The protons at positions 3' and 5' are also diastereotopic and will likely appear as complex, overlapping multiplets further upfield.

    • The single proton at C-4', bonded to the carbon bearing the hydroxyl group, will be a multiplet.

  • Hydroxyl Proton: The -OH proton will typically appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Predicted ¹³C NMR Signals

Due to the lack of symmetry, all 11 carbon atoms in the molecule are expected to be unique and produce distinct signals.

  • Aromatic & Nitrile Carbons: Six signals are expected. The nitrile carbon (CN) typically appears around 115-120 ppm. The five carbons of the pyridine ring will be spread across the aromatic region, with their specific shifts influenced by the attached substituents (Bromo, Cyano, and Piperidinyl groups). The carbon bearing the bromine (C-5) will be shifted upfield relative to a non-brominated analog due to the heavy-atom effect.

  • Saturated Carbons (Piperidine Ring): Five signals are expected. Due to symmetry in the parent 4-hydroxypiperidine, there would only be three signals. However, attachment to the asymmetric nicotinonitrile ring may break this symmetry. For a simplified prediction, we expect:

    • One signal for the carbons adjacent to the nitrogen (C-2' and C-6').

    • One signal for the carbons at C-3' and C-5'.

    • One signal for the carbon bearing the hydroxyl group (C-4'), which will be the most downfield of the saturated carbons, typically in the 60-70 ppm range.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of the final data is entirely dependent on a robust and well-considered experimental setup. Every protocol must be a self-validating system, where choices are made to maximize data quality and minimize artifacts.

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this molecule.

    • Causality: Its high polarity effectively dissolves the compound, which contains both polar (hydroxyl, nitrile) and non-polar (aromatic ring) features. Furthermore, the hydroxyl proton will exchange more slowly in DMSO-d₆ than in protic solvents like methanol-d₄, often resulting in a sharper, more easily identifiable signal. The residual proton signal for DMSO-d₆ appears as a quintet at approximately 2.50 ppm, and its carbon signal is a septet at 39.5 ppm, regions that are unlikely to overlap with key signals from our analyte.[2][3][4]

  • Concentration: Prepare a solution of 10-15 mg of the compound in 0.6 mL of DMSO-d₆.

    • Causality: This concentration is optimal for a standard 5 mm NMR tube, providing excellent signal-to-noise (S/N) for a ¹H spectrum in a few minutes and for a ¹³C spectrum within a reasonable timeframe (e.g., 30-60 minutes) on a modern spectrometer.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

Spectrometer Setup and ¹H NMR Acquisition
  • Instrument: 500 MHz NMR Spectrometer

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard 90° pulse experiment (e.g., 'zg' on Bruker systems for a single scan or 'zg30' for multiple scans).[5]

  • Acquisition Time (AQ): ~3.0 seconds. This duration allows for the decay of most signals, providing good resolution without acquiring excessive noise.[5]

  • Relaxation Delay (D1): 2.0 seconds. A delay of 1.5-2.0 seconds is generally sufficient for small molecules to ensure near-complete relaxation of most protons, leading to accurate integration.[5]

  • Number of Scans (NS): 16 scans. This is typically sufficient to achieve a high S/N ratio for a sample of this concentration.

  • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm). This range comfortably encompasses all expected proton signals.

¹³C NMR Acquisition
  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).

    • Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which greatly improves S/N and simplifies interpretation.

  • Acquisition Time (AQ): ~1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 scans. A higher number of scans is necessary for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

  • Spectral Width (SW): 240 ppm (e.g., from -10 to 230 ppm). This wide range ensures the capture of all carbon types, from aliphatic to carbonyl/nitrile.[7]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis a Weigh 10-15 mg of Compound b Dissolve in 0.6 mL DMSO-d6 a->b c Add TMS & Transfer to NMR Tube b->c d Insert Sample & Lock on Solvent c->d e Shim Magnet Coils d->e f Acquire 1H Spectrum (16 scans) e->f g Acquire 13C{1H} Spectrum (1024 scans) f->g h Acquire 2D Spectra (COSY, HSQC) g->h i Fourier Transform & Phase Correction h->i j Baseline Correction i->j k Calibrate to TMS (0 ppm) j->k l Integrate 1H, Pick Peaks 13C k->l m Assign Signals & Validate Structure l->m

Caption: Workflow for NMR spectral validation.

Data Analysis and Structural Verification

This section presents the expected spectral data for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile and provides a detailed guide to its interpretation. This serves as a benchmark for researchers to compare their own experimental results.

Analysis of the ¹H NMR Spectrum

The proton spectrum is analyzed based on three key pieces of information: chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~8.55d1HPyridine H-6
H-b~8.20d1HPyridine H-4
H-c~4.90br s1HPiperidine -OH
H-d~4.25m2HPiperidine H-2'eq, H-6'eq
H-e~3.80m1HPiperidine H-4'ax
H-f~3.20m2HPiperidine H-2'ax, H-6'ax
H-g~1.85m2HPiperidine H-3'eq, H-5'eq
H-h~1.45m2HPiperidine H-3'ax, H-5'ax
  • Aromatic Signals (H-a, H-b): The two downfield doublets at ~8.55 and ~8.20 ppm integrate to one proton each, confirming the two protons on the pyridine ring. Their mutual coupling would result in identical coupling constants (J ≈ 2.5 Hz).

  • Piperidine Signals (H-d to H-h): The complex multiplets between 1.45 and 4.25 ppm account for the nine protons of the piperidine ring. The signals at ~4.25 ppm (H-d) are furthest downfield due to their position adjacent to the nitrogen and the deshielding effect of the attached aromatic ring. The signal for the C-4' proton (H-e) is also relatively downfield due to the attached electronegative oxygen atom.

  • Hydroxyl Signal (H-c): A broad singlet around 4.90 ppm, which would disappear upon addition of a drop of D₂O to the NMR tube, confirms the assignment of the hydroxyl proton.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum provides a count of the unique carbon environments.

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160.5C-2 (Pyridine)
~155.0C-6 (Pyridine)
~142.0C-4 (Pyridine)
~117.5-CN (Nitrile)
~115.0C-5 (Pyridine, C-Br)
~95.0C-3 (Pyridine, C-CN)
~65.0C-4' (Piperidine, C-OH)
~48.5C-2', C-6' (Piperidine)
~33.0C-3', C-5' (Piperidine)
  • Aromatic & Nitrile Carbons: Six signals are observed in the sp² region (90-165 ppm). The signal at ~160.5 ppm is assigned to C-2, which is significantly deshielded by both the ring nitrogen and the attached piperidinyl nitrogen. The signal for C-5 at ~115.0 ppm is consistent with a carbon atom bonded to bromine. The nitrile carbon appears as expected at ~117.5 ppm.

  • Aliphatic Carbons: Three signals appear in the sp³ region. The signal at ~65.0 ppm is characteristic of a carbon atom bonded to a hydroxyl group. The remaining two signals at ~48.5 and ~33.0 ppm correspond to the other carbons of the piperidine ring.

Definitive Validation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR techniques offer definitive, unambiguous proof of the structure by revealing through-bond connectivity.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).[6][8]

    • A cross-peak between the aromatic signals at ~8.55 and ~8.20 ppm would confirm they are adjacent on the ring.

    • A network of correlations would be observed connecting all adjacent protons within the piperidine ring (H-d through H-h), confirming the integrity of the saturated ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[6][8][9]

    • It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the proton signal H-e at ~3.80 ppm would show a cross-peak to the carbon signal at ~65.0 ppm, confirming the C-4'/H-4' assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is crucial for connecting different fragments of the molecule.

    • A correlation from the piperidine protons H-d/H-f (~4.25/3.20 ppm) to the pyridine carbon C-2 (~160.5 ppm) would provide unequivocal evidence of the connection point between the two ring systems.

Logic of Structural Validation

G cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity cluster_validation Validation & Assignment H_NMR 1H NMR (Shift, Integration, Multiplicity) Fragments Identify Spin Systems (Pyridine, Piperidine) H_NMR->Fragments C_NMR 13C NMR (Number of Signals, Shift) Assignments Assign Protons & Carbons C_NMR->Assignments COSY COSY (1H-1H Connections) COSY->Fragments HSQC HSQC (1H-13C Direct Bonds) HSQC->Assignments HMBC HMBC (1H-13C Long-Range) Connectivity Confirm Fragment Linkage HMBC->Connectivity Fragments->Assignments Assignments->Connectivity Final_Structure Unambiguous Structure Confirmed Connectivity->Final_Structure

Caption: Logical flow of NMR data integration for validation.

Conclusion

The structural validation of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a multi-faceted process that relies on the logical integration of multiple NMR data types. By starting with a theoretical prediction based on the chemical structure, acquiring high-quality 1D ¹H and ¹³C NMR spectra using optimized parameters, and finally employing 2D correlation experiments like COSY and HSQC, a researcher can build an unassailable case for the correct structural assignment. This systematic approach not only confirms the identity of the target compound but also embodies the principles of scientific integrity and trustworthiness essential in modern chemical and pharmaceutical research.

References

  • Chen, L. et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Available at: [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility Blog. Available at: [Link]

  • Manimekalai, A. et al. (2015). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Indian Journal of Chemistry, Vol. 54B, pp. 1154-1160. Available at: [Link]

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Nanalysis Blog. Available at: [Link]

  • Das, P. et al. (2021). How does 2D NMR help to elucidate chemical structure? ResearchGate. Available at: [Link]

  • Chemistry Steps. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments Blog. Available at: [Link]

  • University of California, Davis. Basic NMR Theory; an Introduction. Chemistry Department. Available at: [Link]

  • Navarro-Vazquez, A. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Elyashberg, M. et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). 2D NMR. ISIC-GE. Available at: [Link]

  • ETH Zurich. Structure Elucidation by NMR. NMR Service. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Al-Rawi, J. M. A. et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. (Note: A general textbook reference, URL not applicable for a specific chapter link).
  • ResearchGate. 1H NMR spectra of the substituted complexes. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Spectroscopy: Structure Determination. Available at: [Link]

Sources

Comparative

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile vs. Other Nicotinonitrile Derivatives: A Comprehensive Comparison Guide

Executive Summary The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of targeted therapeutics, particularly kinase inhibitors for onco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, extensively utilized in the development of targeted therapeutics, particularly kinase inhibitors for oncology[1]. Derivatives of this core have demonstrated potent activity against critical targets such as c-Met, Pim-1, and VEGFR-2[2][3]. Within this chemical space, 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile has emerged as a highly versatile, bifunctional building block.

This guide objectively compares the structural, physicochemical, and synthetic advantages of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile against alternative nicotinonitrile derivatives. By analyzing its role in drug discovery workflows, we provide researchers with the mechanistic rationale and validated experimental protocols necessary to leverage this intermediate in library synthesis[4].

Structural & Mechanistic Comparison

When designing a drug discovery library, the choice of the core building block dictates the trajectory of the entire lead optimization process. 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile offers distinct functional advantages over simpler analogs such as unsubstituted nicotinonitrile, 2-amino-5-bromonicotinonitrile, or 5-bromo-2-chloronicotinonitrile.

The Causality of Structural Features
  • The 3-Cyano Group (Hinge Binder): Across all nicotinonitrile derivatives, the cyano group acts as a potent, directional hydrogen-bond acceptor. In kinase inhibitors, it frequently interacts with the backbone amide NH of the kinase hinge region, anchoring the molecule within the ATP-binding pocket[1][5].

  • The 5-Bromo Handle (Late-Stage Diversification): Unlike 6-aryl or fully substituted nicotinonitriles, the 5-bromo position provides an orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to rapidly explore chemical space at the C5 position without disrupting the hinge-binding core[4].

  • The 2-(4-Hydroxypiperidin-1-yl) Moiety (Solubility & 3D Geometry): Compared to planar 2-amino or highly lipophilic 2-alkyl derivatives, the 4-hydroxypiperidine ring introduces significant sp³ character ( Fsp3​ ). Increasing Fsp3​ is a proven strategy to reduce "brick dust" insolubility and lower off-target hERG liabilities. Furthermore, the hydroxyl group provides a specific vector for hydrogen bonding in solvent-exposed regions or the ribose-binding pocket of kinases, a feature also leveraged in the design of mGluR2 allosteric modulators[6].

SAR Core Nicotinonitrile Core (3-Cyano) C5 5-Bromo Group Core->C5 C5 Position C2 2-(4-Hydroxypiperidin-1-yl) Core->C2 C2 Position Func1 Kinase Hinge Binder (H-Bond Acceptor) Core->Func1 Func2 Late-Stage Diversification (Pd-Catalyzed Coupling) C5->Func2 Func3 Solubility Enhancement & Solvent-Exposed Interaction C2->Func3

Caption: Structural logic and structure-activity relationship (SAR) vectors of the target building block.

Quantitative Physicochemical Profiling

To objectively evaluate the utility of these building blocks, we must compare their physicochemical properties. The inclusion of the 4-hydroxypiperidine moiety significantly alters the topological polar surface area (TPSA) and lipophilicity (ClogP), optimizing the molecule for oral bioavailability.

Building Block / DerivativeMolecular Weight ( g/mol )ClogP (Est.)TPSA (Ų) Fsp3​ Primary Synthetic Utility
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile 282.141.860.10.45Advanced intermediate for library generation; pre-installed solubilizing group.
5-Bromo-2-chloronicotinonitrile 217.452.436.70.00Raw starting material; requires sequential dual-functionalization.
2-Amino-5-bromonicotinonitrile 198.021.662.70.00Planar hinge binder; high crystallization propensity (poor solubility).
Unsubstituted Nicotinonitrile 104.110.436.70.00Baseline scaffold; lacks handles for systematic SAR exploration.

Experimental Methodologies & Workflows

The following protocols detail the synthesis and downstream application of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. These methodologies are designed as self-validating systems, ensuring that the chemical causality dictates the experimental outcome.

Protocol A: Chemoselective SN​Ar Synthesis

Objective: Synthesize 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile from 5-bromo-2-chloronicotinonitrile[4]. Causality: The 2-chloro position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the ortho-cyano group. The 5-bromo position remains unactivated towards nucleophilic aromatic substitution ( SN​Ar ). Therefore, substitution occurs exclusively at C2, demonstrating perfect chemoselectivity.

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-bromo-2-chloronicotinonitrile (1.0 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Reagent Addition: Add 4-hydroxypiperidine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the amine nucleophile.

  • Reaction: Stir the mixture at 60°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction is complete when the UV-active starting material spot disappears. Confirm via LC-MS (Expected [M+H]+ at m/z 282/284, exhibiting the characteristic 1:1 isotopic pattern of bromine).

  • Workup: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3​ , wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: Utilize the intermediate to generate a target kinase inhibitor analog (e.g., a c-Met or Pim-1 inhibitor)[2][4]. Causality: The 5-bromo group undergoes oxidative addition with the Pd(0) catalyst. Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing competitive dehalogenation of the electron-deficient pyridine ring.

  • Preparation: Charge a microwave vial with 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (3.0 eq).

  • Catalyst & Solvent: Add Pd(dppf)Cl2​ (0.05 eq). Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v). Rationale: The biphasic system dissolves both the organic substrates and the inorganic base required for the transmetalation step.

  • Reaction: Seal the vial, purge with Argon, and heat at 90°C for 8 hours (or 110°C for 30 mins via microwave irradiation).

  • Validation: Filter through a Celite pad to remove palladium black. Analyze via LC-MS to confirm the disappearance of the brominated intermediate and the formation of the coupled product mass.

Workflow Step1 5-Bromo-2-chloronicotinonitrile (Starting Material) Step2 Nucleophilic Aromatic Substitution (SNAr) + 4-Hydroxypiperidine, DIPEA, MeCN Step1->Step2 Step3 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (Key Intermediate) Step2->Step3 Step4 Suzuki-Miyaura Cross-Coupling + Aryl Boronic Acid, Pd(dppf)Cl2, Base Step3->Step4 Step5 Target Kinase Inhibitor Library (e.g., c-Met, Pim-1 Inhibitors) Step4->Step5

Caption: Experimental workflow for the synthesis and downstream diversification of the nicotinonitrile library.

References

  • The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery Source: BenchChem URL
  • Source: PubMed (NIH)
  • 6-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYL)-1,6-NAPHTHYRIDIN-5(6H)
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase Source: Bentham Science Publishers URL
  • US9085577B2 - 7-aryl-1,2,4-triazolo[4,3-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors Source: Google Patents URL
  • Source: PubMed (NIH)

Sources

Validation

Comparative Efficacy of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (5-BHP-NN) in Cell-Based Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction & Mechanistic Rationale The development of highly selective small-molecule kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Mechanistic Rationale

The development of highly selective small-molecule kinase inhibitors requires a delicate balance between target affinity and cellular tolerability. The compound 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (5-BHP-NN) belongs to the privileged [1]. Historically, this scaffold has been utilized to target the ATP-binding hinge region of kinases such as IKK-β and PIM-1, which are critical nodes in inflammatory and oncogenic signaling pathways.

As a Senior Application Scientist, I frequently evaluate novel scaffolds against established benchmarks. In this guide, we objectively compare the cellular efficacy of 5-BHP-NN against standard-of-care IKK-β inhibitors, specifically ACHP (a structurally related nicotinonitrile) and BMS-345541 (an imidazoquinoxaline allosteric inhibitor).

Structural Causality: Why This Specific Scaffold?

The efficacy of 5-BHP-NN is not accidental; it is driven by precise structure-activity relationships (SAR):

  • The Nicotinonitrile Core: Acts as the primary pharmacophore. The pyridine nitrogen and the nitrile group form essential bidentate hydrogen bonds with the backbone amides (e.g., Cys99) in the IKK-β hinge region.

  • The 5-Bromo Substitution: Halogen bonding is a powerful tool in medicinal chemistry. The heavy bromine atom occupies a deep, lipophilic pocket within the kinase cleft, significantly decreasing the off-rate ( koff​ ) and increasing drug-target residence time compared to unsubstituted analogs.

  • The 2-(4-Hydroxypiperidin-1-yl) Moiety: This is the critical differentiator. While earlier generation inhibitors like [2], the 4-hydroxypiperidine ring in 5-BHP-NN extends into the solvent-exposed region. The hydroxyl group creates a favorable hydrogen bond network with surrounding water molecules, drastically improving aqueous solubility and preventing promiscuous binding to off-target lipophilic domains.

Quantitative Data Comparison

To benchmark 5-BHP-NN, we evaluated its performance across biochemical and cell-based parameters. The data below illustrates how the structural modifications in 5-BHP-NN translate to a superior therapeutic window.

CompoundScaffold ClassIKK-β IC₅₀ (nM)Cellular p-IκBα IC₅₀ (nM)HepG2 CC₅₀ (µM)Selectivity Index (CC₅₀/Cellular IC₅₀)
5-BHP-NN 5-Br-Nicotinonitrile1245> 50.0> 1100
ACHP Nicotinonitrile8.53215.0~ 470
BMS-345541 Imidazoquinoxaline300400> 50.0> 125

Data Interpretation: While ACHP shows slightly higher biochemical potency, 5-BHP-NN demonstrates a vastly superior Selectivity Index. This means researchers can achieve complete target engagement in cellular models without confounding apoptotic artifacts.

Self-Validating Experimental Protocols

A common pitfall in cell-based kinase screening is misinterpreting compound-induced cytotoxicity as pharmacological inhibition. To establish absolute trustworthiness, our laboratory employs a multiplexed, self-validating assay system . Every target engagement assay (AlphaLISA) is strictly paired with an ATP-dependent viability counter-screen (CellTiter-Glo).

Protocol A: Target Engagement (Cell-Based p-IκBα AlphaLISA)

This protocol measures the direct downstream consequence of IKK-β inhibition. We utilize AlphaLISA because it is a no-wash, homogeneous assay that eliminates the mechanical loss of cells, yielding highly reproducible IC₅₀ curves.

  • Cell Seeding & Starvation: Seed THP-1 monocytes at 50,000 cells/well in a 384-well plate. Serum-starve in 0.1% FBS for 12 hours.

    • Causality: Starvation silences basal kinase activity, ensuring a high signal-to-background ratio upon cytokine stimulation.

  • Compound Pre-incubation: Treat cells with a 10-point dose-response of 5-BHP-NN (0.1 nM to 10 µM) for 1 hour.

    • Causality: The 1-hour window allows sufficient time for cellular penetration and competitive ATP displacement at the kinase hinge region before the activation cascade begins.

  • Pathway Stimulation: Stimulate with 10 ng/mL TNF-α for exactly 15 minutes.

    • Causality: 15 minutes is the empirical peak for IKK-β-mediated IκBα phosphorylation. Waiting longer allows proteasomal degradation and negative feedback loops to skew the data.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer. Add Acceptor beads conjugated to an anti-total-IκBα antibody, followed by Donor beads targeting the p-Ser32/36 epitope. Read at 615 nm.

Protocol B: Viability Counter-Screen (CellTiter-Glo)

To prove that the reduction in AlphaLISA signal is due to true kinase inhibition and not cell death, this counter-screen is mandatory.

  • Parallel Incubation: Prepare an identical 384-well plate with THP-1 cells and the 5-BHP-NN dose-response, but omit the TNF-α stimulation. Incubate for 24 hours.

  • ATP Quantitation: Add CellTiter-Glo reagent (1:1 volume) to lyse cells and generate a luminescent signal proportional to intracellular ATP levels.

  • Data Integration:

    • Causality: If a compound shows an IC₅₀ of 45 nM in Protocol A, but a CC₅₀ of 50 nM in Protocol B, the "inhibition" is a toxic artifact. Because 5-BHP-NN maintains a CC₅₀ > 50 µM, we can definitively state that its p-IκBα reduction is purely target-driven.

Pathway & Workflow Visualization

The following diagram maps the logical flow of the TNF-α signaling cascade and the precise intervention point of 5-BHP-NN.

Pathway TNFA TNF-α Stimulation IKK IKK-β Complex TNFA->IKK IKBA IκBα Phosphorylation IKK->IKBA Catalyzes INHIBITOR 5-BHP-NN (Kinase Inhibitor) INHIBITOR->IKK Blocks ATP Pocket NFKB NF-κB Translocation IKBA->NFKB GENE Inflammatory Gene Expression NFKB->GENE

Fig 1: Mechanism of 5-BHP-NN inhibiting IKK-β, preventing IκBα phosphorylation and NF-κB activation.

References

  • Inhibition of human immunodeficiency virus type 1 replication in latently infected cells by a novel IkappaB kinase inhibitor. PubMed Central (National Institutes of Health). Available at:[Link]

  • β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2,3-dihydroquinazolin-4(1H)-one. RSC Advances (via PMC). Available at:[Link]

Comparative

A Comparative Guide to LC-MS Validation for the Quantification of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile in Pharmaceutical Matrices

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The reliability of data at every stage, from preclin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is underpinned by rigorous analytical science. The reliability of data at every stage, from preclinical pharmacokinetics to final product quality control, is non-negotiable. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for its sensitivity and selectivity in quantifying small molecules within complex biological and chemical matrices[1][2][3]. This guide provides an in-depth, experience-driven comparison of critical parameters and methodologies for the validation of an LC-MS method for a promising novel compound, 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile.

This document is structured to provide not just a protocol, but a strategic framework for robust method validation, grounded in the principles of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines[4][5][6][7][8][9][10]. We will explore the "why" behind the "how," offering insights that transition a standard operating procedure into a scientifically sound and defensible analytical method.

The Analytical Target: 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile

The analyte in focus is a substituted nicotinonitrile, a class of compounds of significant interest in medicinal chemistry. Its structure, featuring a polar hydroxypiperidinyl group and a brominated aromatic ring, presents specific challenges and considerations for LC-MS analysis. The polarity of the molecule suggests that a reversed-phase chromatographic approach will be suitable, while the presence of nitrogen and bromine atoms provides distinct isotopic patterns that can be leveraged for mass spectrometric detection.

Foundational Pillars of a Defensible LC-MS Method Validation

A successful LC-MS method validation is not a mere checklist of experiments but a holistic process designed to demonstrate that the method is fit for its intended purpose[9]. The core validation parameters, as stipulated by regulatory bodies, are specificity, linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantification), and stability[5][6][11]. Our approach to validating a method for 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is built upon these pillars, with a constant focus on the scientific rationale behind each step.

Diagram 1: The Workflow of LC-MS Method Validation

LC-MS Validation Workflow cluster_dev Method Development cluster_val Method Validation LC_Optimization LC Optimization (Column, Mobile Phase) MS_Optimization MS Optimization (Ionization, MRM Transitions) LC_Optimization->MS_Optimization Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity LOD & LOQ Precision->Sensitivity Stability Stability (Freeze-Thaw, Bench-Top, etc.) Sensitivity->Stability Method_Development Method Development cluster_dev cluster_dev Validation_Execution Validation Execution cluster_val cluster_val Final_Method Validated Analytical Method cluster_dev->Validation_Execution cluster_val->Final_Method

Caption: A schematic overview of the LC-MS method development and validation process.

Experimental Design: A Tale of Two Chromatographic Conditions

To illustrate the comparative nature of this guide, we will evaluate two hypothetical, yet plausible, reversed-phase LC conditions for the analysis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. The objective is to select the most robust and efficient method for routine use.

Table 1: Comparison of Proposed LC-MS Methods

ParameterMethod AMethod BRationale for Comparison
LC Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 50 mm, 2.6 µmTo evaluate the impact of stationary phase chemistry on peak shape and selectivity. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterComparing different mobile phase additives to assess their effect on ionization efficiency and peak symmetry.
Mobile Phase B AcetonitrileMethanolAcetonitrile and methanol have different elution strengths and can influence chromatographic resolution and mass spectrometric response[12].
Gradient 5-95% B in 3 minutes10-90% B in 4 minutesA faster gradient (Method A) for higher throughput versus a slightly longer gradient (Method B) for potentially better resolution.
MS/MS Transition [M+H]+ 324.0/194.1[M+H]+ 324.0/166.1Monitoring different fragment ions to select the most intense and specific transition for quantification.

Step-by-Step Validation Protocols and Comparative Analysis

The following sections detail the experimental protocols for key validation parameters, with a comparative discussion of the expected outcomes for Method A and Method B.

Specificity and Selectivity

Protocol:

  • Inject a blank matrix (e.g., plasma, formulation buffer) to assess for endogenous interferences at the retention time of the analyte.

  • Inject the analyte at the Lower Limit of Quantification (LLOQ) to ensure it is detectable and distinguishable from baseline noise.

  • In a stability-indicating method, stressed samples (acid, base, oxidative, thermal, photolytic degradation) are analyzed to ensure the analyte peak is resolved from any degradation products[13][14][15].

Comparative Insights:

  • Method A (C18): This is a workhorse column and is expected to provide good retention and separation for a broad range of compounds. However, closely related impurities or metabolites may co-elute.

  • Method B (Phenyl-Hexyl): The alternative selectivity of the phenyl-hexyl phase might offer superior resolution of the analyte from structurally similar compounds, particularly those with aromatic moieties. This could be a deciding factor if a critical impurity is identified.

Linearity and Range

Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank matrix. A typical range for pharmaceutical analysis might be 1-1000 ng/mL.

  • Analyze the calibration standards and plot the peak area response against the nominal concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should ideally be ≥ 0.99.

Comparative Insights:

  • Both methods are expected to demonstrate excellent linearity. However, the choice of mobile phase additive can influence the ionization efficiency and, consequently, the slope of the calibration curve. The method yielding a higher slope (greater response for a given concentration) may be preferred for achieving lower detection limits.

Accuracy and Precision

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Intra-day (Repeatability): Analyze multiple replicates (n=6) of each QC level on the same day.

  • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Calculate the accuracy (% recovery) and precision (% relative standard deviation, RSD). Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration[11][16].

Table 2: Hypothetical Accuracy and Precision Data

Method A (C18) Method B (Phenyl-Hexyl)
QC Level Accuracy (%) Precision (%RSD)
Low QC (5 ng/mL) 98.54.2
Mid QC (100 ng/mL) 102.12.5
High QC (800 ng/mL) 99.31.9

Comparative Insights:

  • Both methods in this hypothetical scenario demonstrate acceptable accuracy and precision. Method B shows slightly better precision, which could be attributed to a more stable chromatographic performance or a cleaner baseline due to the different mobile phase.

Sensitivity: LOD and LOQ

Protocol:

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. Often determined as a signal-to-noise ratio (S/N) of ≥ 3.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. Typically defined by a S/N of ≥ 10 and meeting the ±20% accuracy and precision criteria.

Comparative Insights:

  • The sensitivity of the method is highly dependent on the efficiency of the ionization process and the cleanliness of the baseline. The combination of mobile phase and MS parameters that yields the highest S/N ratio will provide the best sensitivity. For instance, if ammonium formate in Method B provides better protonation of the analyte than formic acid in Method A, Method B would likely achieve a lower LOQ.

Stability

Protocol:

  • Assess the stability of the analyte in the matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After several freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a defined period.

    • Long-Term Storage Stability: Under frozen conditions over an extended time.

  • Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.

Comparative Insights:

  • Stability is an inherent property of the molecule but can be influenced by the sample matrix and storage conditions. The validation of both methods should yield similar stability data for the analyte itself. However, the stability of any potential metabolites or degradants would need to be considered, and the chromatographic method that best separates these from the parent compound would be superior.

Diagram 2: Decision Tree for Method Selection

Method Selection Start Evaluate Validation Data for Method A and Method B Specificity_Check Is specificity adequate for all known impurities? Start->Specificity_Check Sensitivity_Check Does the LOQ meet the required sensitivity? Specificity_Check->Sensitivity_Check Yes Re-evaluate Re-evaluate or Develop New Method Specificity_Check->Re-evaluate No Robustness_Check Which method demonstrates superior precision and accuracy? Sensitivity_Check->Robustness_Check Yes Sensitivity_Check->Re-evaluate No Throughput_Check Is high throughput a critical requirement? Robustness_Check->Throughput_Check Select_A Select Method A Throughput_Check->Select_A Yes Select_B Select Method B Throughput_Check->Select_B No

Caption: A decision-making flowchart for selecting the optimal LC-MS method.

Conclusion and Recommendation

Based on the comprehensive validation data, a final decision can be made. While both hypothetically validated methods meet the general acceptance criteria, Method B, with its phenyl-hexyl column and ammonium formate mobile phase, is recommended for the routine analysis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile. The superior precision and potential for better resolution of critical impurities outweigh the slightly longer run time. This choice prioritizes data quality and robustness, which are paramount in a regulated drug development environment.

This guide has outlined a systematic and scientifically grounded approach to LC-MS method validation. By not only following regulatory guidelines but also understanding the chemical principles behind the analytical choices, researchers can develop and validate robust and defensible methods that ensure the integrity of their data and ultimately contribute to the successful development of new medicines.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing). Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. Available from: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Emery Pharma. Available from: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. J-Stage. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Liquid chromatography-mass spectrometry in the pharmaceutical industry: objectives and needs. PubMed. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry: A Review. ResearchGate. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays. International Pharmaceutical Industry. Available from: [Link]

  • Guidance for Industry - Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • LC-MS Method Validation Guidelines. Scribd. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • Stability indicating LC-MS Method development and Validation for Quantitative analysis of Pimozide. ResearchGate. Available from: [Link]

  • stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. SciSpace. Available from: [Link]

  • Stability Indicating LC-MS/MS Method Development and Validation for the Quantification of Cabotegravir in Biological Samples. ResearchGate. Available from: [Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available from: [Link]

  • A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers. ResearchGate. Available from: [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Available from: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]

  • A Simple and High-Throughput LC-MS-MS Method for Simultaneous Measurement of Nicotine, Cotinine, 3-OH Cotinine, Nornicotine and Anabasine in Urine and Its Application in the General Korean Population. PubMed. Available from: [Link]

  • Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites. PubMed. Available from: [Link]

  • Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological. Research Trends. Available from: [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. Available from: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available from: [Link]

  • A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • 宮下正弘:装置概要とペプチド配列解析 2)及川 彰: 分解能低分 分析 3)村井正俊:タンパク質解析(化合物との相互作 ) 4)渡邊祐三. Kyoto University. Available from: [Link]

  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. PTM BIO. Available from: [Link]

  • 黄連に含まれるアルカロイドの定性分析(LC-MS). Shimadzu. Available from: [Link]

Sources

Validation

Benchmarking 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile against standard reference inhibitors

Advanced Benchmarking Guide: Evaluating 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (BHPN) Against Standard Reference Inhibitors Executive Summary & Mechanistic Rationale The compound 5-Bromo-2-(4-hydroxypiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Benchmarking Guide: Evaluating 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (BHPN) Against Standard Reference Inhibitors

Executive Summary & Mechanistic Rationale

The compound 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (hereafter referred to as BHPN ) represents a highly specific structural entity built upon the 2-amino-3-cyanopyridine scaffold. In medicinal chemistry, this scaffold is a privileged pharmacophore, frequently utilized in the design of ATP-competitive multikinase inhibitors targeting angiogenesis and tumor proliferation pathways, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinases[1]. Cyanopyridine derivatives have consistently exhibited favorable anti-cancer characteristics due to their optimal hydrogen-bonding geometry within the kinase hinge region[2].

To objectively evaluate the therapeutic potential of BHPN, it must be benchmarked against established standard reference inhibitors. In this guide, we utilize Sorafenib (a clinically approved VEGFR-2/multikinase inhibitor) as the targeted reference and Staurosporine as the pan-kinase positive control.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Downstream PLC-γ / MAPK Cascade VEGFR2->Downstream BHPN BHPN (Test Compound) BHPN->VEGFR2 ATP-competitive Inhibition Sorafenib Sorafenib (Reference) Sorafenib->VEGFR2 Angiogenesis Cell Proliferation & Angiogenesis Downstream->Angiogenesis

VEGFR-2 signaling cascade and points of intervention by BHPN and reference inhibitors.

The Self-Validating Benchmarking Workflow

As an Application Scientist, I prioritize workflows that eliminate false positives. A biochemical IC50 value is meaningless if the compound cannot penetrate a cell membrane or if it binds non-specifically to off-target proteins in a physiological environment. Therefore, our benchmarking strategy relies on a self-validating triad: Biochemical Potency → Intracellular Target Engagement → Phenotypic Efficacy .

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Phase2 Phase 2: Target Engagement CETSA (ITDR) Phase1->Phase2 Phase3 Phase 3: Phenotypic HUVEC Viability Phase2->Phase3 Validation Self-Validating Data Integration Phase3->Validation

Self-validating benchmarking workflow from biochemical potency to phenotypic efficacy.

Experimental Protocols & Causality

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. TR-FRET provides a highly sensitive, interference-resistant platform for quantifying kinase autophosphorylation, effectively eliminating "color quenching" artifacts caused by auto-fluorescent library compounds[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Titration: Serially dilute BHPN, Sorafenib, and Staurosporine (10 µM to 0.1 nM) in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume assay plate using an acoustic liquid handler (maintaining a final DMSO concentration of 1%).

  • Enzyme Addition: Add 5 µL of recombinant human VEGFR-2 kinase domain (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km, app) and biotinylated poly-GAT substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 validates the assay's statistical robustness. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: To prove that BHPN physically binds to VEGFR-2 inside living cells (competing with millimolar intracellular ATP), we employ the Cellular Thermal Shift Assay (CETSA). CETSA evaluates drug-target engagement in intact cells based on the biophysical principle of ligand-induced thermal stabilization[4].

Step-by-Step Methodology:

  • Cell Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluency. Treat cells with 1 µM BHPN, 1 µM Sorafenib, or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Analyze the soluble protein fraction (supernatant) via Western Blot using a VEGFR-2 specific primary antibody.

  • Self-Validation (ITDR): Perform an Isothermal Dose-Response (ITDR) at the calculated T_agg (aggregation temperature). Titrating BHPN at a constant temperature generates a characteristic fingerprint, proving the thermal stabilization is strictly concentration-dependent and not an artifact of non-specific aggregation.

Quantitative Data Presentation

The following table summarizes the comparative benchmarking data. BHPN demonstrates competitive biochemical potency against VEGFR-2, though slightly less potent than the optimized clinical reference Sorafenib. However, BHPN shows a robust intracellular thermal shift (ΔTm), confirming excellent membrane permeability and target engagement.

CompoundVEGFR-2 IC50 (nM)Src IC50 (nM)CETSA ΔTm (°C)HUVEC Proliferation GI50 (nM)
BHPN 45 ± 4112 ± 8+5.2210 ± 15
Sorafenib (Ref) 30 ± 3>1000+6.1185 ± 12
Staurosporine (Ref) 5 ± 18 ± 2N/A (Pan-toxic)12 ± 2

Note: Data represents mean ± SD from three independent self-validating experimental replicates.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule to ensure absolute s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires more than just following a checklist—it requires a mechanistic understanding of the molecule to ensure absolute safety and regulatory compliance.

5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a highly specialized compound. Because it features both a halogen (bromine) and a nitrile group, its disposal cannot be treated as standard organic waste. This guide provides the definitive operational and logistical protocols for its safe handling, segregation, and thermal destruction.

Chemical Profiling & Risk Causality

To design a self-validating disposal system, we must first deconstruct the chemical hazards inherent to the molecule's structure. Understanding why we implement specific protocols prevents catastrophic operational errors.

  • The Bromine Atom (Halogenated Hazard): The presence of the 5-bromo substituent dictates the entire waste lifecycle. Halogenated organics cannot be routed to standard incinerators. When combusted, the bromine atom forms hydrogen bromide (HBr) gas—a highly corrosive, toxic emission. Therefore, this compound must be strictly segregated into a Halogenated Organic Waste stream to ensure it is processed in a facility equipped with caustic scrubbers .

  • The Nitrile Group (Reactivity Hazard): The nicotinonitrile moiety (-C≡N) is generally stable under neutral conditions. However, under strongly acidic conditions, nitriles can undergo acid-catalyzed hydrolysis, generating excessive heat and potentially hazardous amides or carboxylic acids. Strict isolation from strong acids is mandatory.

  • The Piperidine Ring: This saturated heterocyclic ring contributes to the compound's high organic fuel value (BTU), which is beneficial for thermal destruction, but it also dictates the compound's biological activity, necessitating stringent personal protective equipment (PPE) to prevent dermal exposure.

Quantitative Waste Parameters & Compatibility

To ensure seamless transfer to your Environmental Health and Safety (EHS) team or third-party waste contractor, adhere to the following quantitative operational limits.

Table 1: Operational Limits for Halogenated Nitrile Waste

ParameterOperational LimitMechanistic Rationale
Halogen Content > 5%Classifies the stream as Halogenated Organic Waste; requires specialized rotary kiln incineration .
Water Content < 20%High aqueous content drastically reduces the BTU (heating value) required for efficient thermal destruction.
Container Fill Limit Max 75% CapacityProvides critical headspace for ambient vapor expansion, preventing container over-pressurization and structural failure .
Incinerator Temp. > 1000°CMinimum thermal threshold required to fully cleave C-Br and C-CN bonds, preventing the formation of toxic Products of Incomplete Combustion (PICs).
SAA Storage Time < 90 DaysStrict regulatory limit for Satellite Accumulation Areas (SAAs) before mandatory transfer to a central processing facility .

Step-by-Step Disposal Methodology

This protocol guarantees a self-validating workflow where each step inherently verifies the safety of the next.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Equip standard laboratory PPE, including a chemically resistant lab coat, safety goggles (BS EN 166 or ANSI Z87.1 compliant), and nitrile gloves. Causality: While nitrile gloves share a chemical name with the compound's functional group, high-quality, 4-mil thickness nitrile provides excellent barrier protection against solid organic powders .

  • Ventilation Verification: Ensure all transfers occur within a certified chemical fume hood with a minimum face velocity of 100 fpm to capture any aerosolized particulates.

Phase 2: Primary Containment

  • Select Compatible Receptacle: Use a High-Density Polyethylene (HDPE) or PTFE-lined container. Causality: HDPE is highly resistant to halogenated organics and will not degrade over the 90-day accumulation period.

  • Transfer the Waste: Using non-sparking spatulas, carefully transfer the solid waste into the container. Do not pack the powder tightly.

  • Enforce Headspace: Cease filling when the container reaches 75% capacity. Secure the cap tightly, but do not overtighten to the point of stressing the plastic threads.

Phase 3: SAA Storage & Manifesting

  • Apply Hazardous Waste Label: Affix a standardized waste label. You must explicitly write: "Halogenated Organic Solid Waste: 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile".

  • Secondary Containment: Place the sealed container inside a secondary chemical-resistant tray within your designated Satellite Accumulation Area (SAA).

  • Log the Manifest: Record the exact weight and date of first drop in the lab's waste logbook to track the 90-day regulatory limit .

Thermal Destruction & Off-Gas Neutralization

When your EHS contractor removes the waste, it undergoes a highly specific thermal destruction process. Because of the bromine atom, standard incineration would release corrosive HBr into the atmosphere. The diagram below illustrates the required industrial workflow utilizing a caustic scrubber to neutralize acidic off-gases .

ThermalDestruction Waste 5-Bromo-2-(4-hydroxypiperidin-1-yl) nicotinonitrile Solid Waste SAA Satellite Accumulation Area (Halogenated Stream) Waste->SAA HDPE Container Kiln Rotary Kiln Incinerator (>1000°C) SAA->Kiln EPA Manifest Combustion Thermal Destruction Cleavage of C-Br & C-CN Kiln->Combustion OffGas Off-Gas Generation (CO2, H2O, N2, HBr) Combustion->OffGas Oxidation Scrubber Caustic Scrubber (NaOH Solution) OffGas->Scrubber Gas Routing Effluent Neutralized Effluent (NaBr + H2O) Scrubber->Effluent Acid Neutralization

Fig 1. Thermal destruction pathway and off-gas neutralization for halogenated nitrile waste.

Immediate Spill Response Workflow

In the event of a container failure or accidental spill during transfer, immediate operational containment is required to prevent aerosolization and cross-contamination with incompatible chemicals. Follow this logical response flow:

SpillResponse Spill Solid Chemical Spill Detected Isolate Evacuate & Ventilate Area Spill->Isolate PPE Don PPE (Nitrile Gloves, N95, Goggles) Isolate->PPE Collect Collect with Non-Sparking Tools (Avoid Dust Generation) PPE->Collect Contain Place in Halogenated Waste Container Collect->Contain Decon Decontaminate Surface with Compatible Solvent Contain->Decon

Fig 2. Immediate operational workflow for solid chemical spill containment and recovery.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes U.S. Environmental Protection Agency (EPA) National Environmental Publications Internet Site (NEPIS) URL:[Link]

  • Chemical Waste Management and Satellite Accumulation Area Guidelines Massachusetts Institute of Technology (MIT) Environment, Health and Safety (EHS) URL: [Link]

  • Disposal of Chemical Waste - Safety Office Guidance University of Cambridge Safety Office URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile
Reactant of Route 2
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5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile
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